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  • Product: Linalyl isovalerate
  • CAS: 1118-27-0

Core Science & Biosynthesis

Foundational

natural occurrence of linalyl isovalerate in essential oils

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Linyl Isovalerate in Essential Oils Abstract Linalyl isovalerate, an acyclic monoterpenoid ester, is recognized for its stable, suave, and fruity arom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Linyl Isovalerate in Essential Oils

Abstract

Linalyl isovalerate, an acyclic monoterpenoid ester, is recognized for its stable, suave, and fruity aroma, reminiscent of apple, plum, and peach.[1] While utilized in the flavor and fragrance industry, its natural occurrence in essential oils is notably sparse and often limited to trace amounts, presenting a significant analytical challenge.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the probable biosynthesis of linalyl isovalerate, its limited reported natural distribution, and robust, field-proven methodologies for its extraction and characterization. By elucidating the causalities behind experimental choices and presenting self-validating protocols, this document serves as a foundational resource for the investigation of rare and trace-level terpenoid esters.

Introduction: The Chemistry and Significance of Linalyl Isovalerate

Linalyl isovalerate (3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate) is the ester formed from the monoterpene alcohol linalool and isovaleric acid.[2] It is a colorless oily liquid, insoluble in water but soluble in alcohols and oils, with a boiling point of approximately 188 °C.[1][3]

Table 1: Physicochemical Properties of Linalyl Isovalerate

PropertyValueSource(s)
CAS Number 1118-27-0[2][4]
Molecular Formula C15H26O2[2]
Molecular Weight 238.37 g/mol [4]
Appearance Colorless oily liquid[1]
Odor Stable, suave, fruity (apple, plum, peach)[1]
Boiling Point 188 °C (lit.)[1][4]
Density ~0.885 g/mL at 25 °C (lit.)[1][4]
Solubility Insoluble in water; soluble in alcohol and oils[1][3]

Unlike its close analogue, linalyl acetate, which is a principal component of renowned essential oils such as lavender and bergamot, linalyl isovalerate is not widely reported as a major constituent in phytochemical analyses. Its presence is often subtle, requiring highly sensitive analytical techniques for detection and quantification. This guide addresses the scientific integrity of its study, from its biogenesis within the plant to its isolation and precise measurement in the laboratory.

In-Planta Biosynthesis: A Postulated Pathway

The biosynthesis of monoterpene esters is a multi-step process localized within different cellular compartments. While the specific pathway for linalyl isovalerate is not extensively detailed in the literature, it can be reliably inferred from the well-characterized biosynthesis of its precursors, linalool and other monoterpene esters.

Synthesis of Linalool

The journey begins with the synthesis of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), primarily via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway within plant plastids. Geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is formed by the condensation of one molecule of IPP and one of DMAPP.

The final, critical step is the conversion of GPP to linalool, a reaction catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family of enzymes.

Esterification via Alcohol Acyltransferases (AATs)

The formation of volatile esters like linalyl isovalerate is catalyzed by Alcohol Acyltransferases (AATs) . These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to an alcohol acceptor. In this case:

  • Alcohol Substrate: Linalool

  • Acyl-CoA Donor: Isovaleryl-CoA (derived from the degradation of the amino acid L-leucine)

The proposed enzymatic reaction is the condensation of linalool and isovaleryl-CoA, yielding linalyl isovalerate and Coenzyme A. This mechanism is analogous to the well-documented formation of linalyl acetate, where an AAT utilizes acetyl-CoA as the acyl donor.

Linalyl_Isovalerate_Biosynthesis cluster_plastid Plastid cluster_cytosol Cytosol / Peroxisome MEP MEP Pathway GPP Geranyl Diphosphate (GPP) MEP->GPP IPP, DMAPP Linalool Linalool GPP->Linalool Linalool Synthase (LIS) Linalyl_Isovalerate Linalyl Isovalerate Linalool->Linalyl_Isovalerate Alcohol Acyltransferase (AAT) Leucine L-Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Catabolism Isovaleryl_CoA->Linalyl_Isovalerate

Figure 1: Postulated biosynthetic pathway of linalyl isovalerate.

Natural Occurrence and Distribution

Documented evidence for the natural occurrence of linalyl isovalerate is limited, and it is generally considered a trace component when present. Its detection is often complicated by the complexity of essential oil matrices, where it may co-elute with other structurally similar esters during chromatographic analysis.

Table 2: Reported Occurrence of Linalyl Isovalerate and Related Esters in Select Plants

Plant SpeciesCommon NameComponent IdentifiedConcentration / NoteSource(s)
Humulus lupulus L.HopsLinalyl isononoateTrace amounts; an older study noted the presence of linalool esters.[5]
Humulus lupulus L.Hops2-Methylbutyl isovalerate0.1%[6]
Anthemis nobilis L.Roman ChamomileIsobutyl isovalerate3.5 - 3.8%[7]
Salvia sclarea L.Clary SageLinalyl acetateMajor component (often >40%)[2][3]

As shown in Table 2, while direct quantification of linalyl isovalerate is scarce, related isovalerate esters and the precursor linalool are well-documented in several plant families, particularly Lamiaceae (e.g., Salvia) and Asteraceae (e.g., Anthemis). The high concentration of linalyl acetate in clary sage (Salvia sclarea) suggests the presence of robust AAT activity and high availability of the linalool substrate, creating a plausible biochemical environment for the formation of other linalyl esters, should the corresponding acyl-CoAs be available.[3]

Methodology for Isolation and Characterization

The investigation of trace compounds like linalyl isovalerate requires meticulous attention to extraction and analytical protocols to ensure accuracy, reproducibility, and sensitivity.

Protocol 1: Essential Oil Extraction by Hydrodistillation

Hydrodistillation is a primary and widely used method for extracting essential oils from plant material.[4] It is particularly effective for isolating volatile, water-immiscible compounds. The principle relies on heating plant material in water to co-distill the water and volatile oils; upon condensation, the oil separates from the aqueous phase.

Causality: This method is chosen for its simplicity and solvent-free nature, which prevents contamination of the final oil. Distilling at the boiling point of water (or slightly below in azeotropic mixtures) is also gentler on thermolabile compounds than higher-temperature methods.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Collect fresh or air-dried aerial parts of the plant (e.g., flowers, leaves).

    • Coarsely grind or chop approximately 100 g of the material to increase the surface area for efficient oil release.

  • Apparatus Setup:

    • Assemble a Clevenger-type apparatus with a 2 L round-bottom flask, a condenser, and a collection burette.

    • Place the ground plant material into the round-bottom flask.

    • Add 1 L of deionized water, ensuring the material is fully submerged. A few boiling chips should be added to ensure smooth boiling.

  • Distillation:

    • Heat the flask using a heating mantle. Bring the water to a gentle boil.

    • Continue distillation for 3-4 hours. The steam, carrying the volatile oils, will rise, enter the condenser, and collect in the burette.

    • Monitor the collection rate. The process is typically complete when no more oil is observed accumulating in the collection arm.

  • Oil Collection and Drying:

    • Once distillation is complete and the apparatus has cooled, carefully drain the aqueous layer (hydrosol) from the collection burette, leaving the essential oil.

    • Transfer the collected oil to a small vial.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate. Allow it to sit for 15-20 minutes.

    • Decant the dry oil into a clean, pre-weighed amber vial for storage.

  • Yield Calculation:

    • Weigh the vial containing the dry oil.

    • Calculate the yield as: Yield (%) = (Mass of Oil / Mass of Dry Plant Material) * 100.

  • Storage:

    • Store the essential oil at 4°C in the dark to prevent degradation.

G start Start: Prepare Plant Material setup Set up Clevenger Apparatus start->setup distill Perform Hydrodistillation (3-4 hrs) setup->distill condense Condense Steam & Oil Vapor distill->condense separate Separate Oil from Hydrosol condense->separate dry Dry Oil with Anhydrous Na2SO4 separate->dry store Store Oil at 4°C dry->store end End: Purified Essential Oil store->end

Figure 2: Workflow for essential oil extraction via hydrodistillation.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in complex mixtures like essential oils. The gas chromatograph separates individual components based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural information for identification and quantification.

Causality: GC provides the high resolving power necessary to separate isomeric and structurally similar esters. The mass spectrometer offers high sensitivity and specificity, allowing for the identification of trace components and their quantification using selected ion monitoring (SIM) or by comparing full-scan spectra to reference libraries (e.g., NIST).[1]

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Stock Standard: Prepare a 1000 µg/mL stock solution of an authentic linalyl isovalerate standard in high-purity hexane or ethyl acetate.

    • Calibration Standards: Perform serial dilutions of the stock standard to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Internal Standard (IS): Prepare a stock solution of an appropriate internal standard (e.g., n-tridecane or octadecane) at 100 µg/mL. The IS should be a compound not naturally present in the oil.

    • Sample Preparation: Accurately weigh ~10 mg of the extracted essential oil and dilute it in a known volume of solvent (e.g., 1 mL hexane) to create a 10 mg/mL solution. Further dilute this solution to fall within the calibration range (e.g., a 1:100 dilution to 100 µg/mL). Spike all calibration standards and diluted samples with the internal standard to a final concentration of 10 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This is a robust, general-purpose column for essential oil analysis.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection volume with a split ratio of 50:1. A high split ratio prevents column overloading from major components.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 3°C/min to 240°C.

      • Hold: Maintain 240°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if necessary.

  • Data Analysis and Quantification:

    • Identification: Identify the linalyl isovalerate peak in the sample chromatogram by comparing its retention time and mass spectrum with the authentic standard. Confirm identity using mass spectral library matches (NIST).

    • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of linalyl isovalerate to the peak area of the internal standard versus the concentration for each calibration standard.

    • Quantification: Calculate the concentration of linalyl isovalerate in the injected sample using the regression equation from the calibration curve.

    • Final Calculation: Account for all dilution factors to determine the final concentration of linalyl isovalerate in the original essential oil (e.g., in mg/g).

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_std Prepare Calibration Standards spike Spike All Solutions with IS prep_std->spike prep_is Prepare Internal Standard (IS) prep_is->spike prep_sample Dilute Essential Oil Sample prep_sample->spike inject Inject 1 µL into GC-MS spike->inject separate Chromatographic Separation (HP-5MS) inject->separate detect Mass Spectrometry Detection (EI, Full Scan) separate->detect identify Identify Peak (Retention Time & Mass Spectrum) detect->identify calibrate Generate Calibration Curve (Area Ratio vs. Conc.) quantify Calculate Concentration in Sample identify->quantify calibrate->quantify report Report Final Result (mg/g) quantify->report

Figure 3: Workflow for GC-MS quantification of linalyl isovalerate.

Conclusion and Future Directions

Linalyl isovalerate stands as an intriguing yet elusive component of the plant volatilome. While its pleasant aromatic profile makes it valuable for industrial applications, its apparent rarity in nature underscores the vast chemical diversity that remains to be fully explored in essential oils. This guide establishes a robust framework for its study, from a chemically sound biosynthetic hypothesis to validated, practical laboratory protocols for extraction and analysis.

The significant knowledge gap regarding the natural distribution and concentration of linalyl isovalerate presents a clear direction for future research. Scientists are encouraged to:

  • Employ High-Sensitivity Techniques: Utilize methods like GCxGC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry) to screen essential oils from Salvia, Anthemis, Humulus, and other genera known for producing diverse esters, potentially revealing trace amounts of linalyl isovalerate previously undetected.

  • Investigate Acyltransferase Specificity: Conduct enzymatic assays using recombinant AAT enzymes from relevant plant species with linalool and isovaleryl-CoA to confirm the biosynthetic pathway and explore the substrate specificity that may explain the compound's rarity.

  • Metabolic Engineering: Explore the potential for engineering microbial or plant systems to produce linalyl isovalerate by co-expressing linalool synthase and a suitable alcohol acyltransferase.

By applying the rigorous methodologies outlined herein, the scientific community can work towards a more complete understanding of the biosynthesis and distribution of this and other rare aromatic esters, unlocking their full potential in research and development.

Sources

Exploratory

Introduction: The Molecular Architecture of a Complex Aroma

An In-depth Technical Guide to the Biosynthesis of Linalyl Isovalerate in Plants Linalyl isovalerate is a naturally occurring ester that contributes to the characteristic and often sought-after aromas of many fruits, flo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biosynthesis of Linalyl Isovalerate in Plants

Linalyl isovalerate is a naturally occurring ester that contributes to the characteristic and often sought-after aromas of many fruits, flowers, and herbs. As an acyclic monoterpenoid ester, it is a key component in the essential oils of various plant species, valued for its fruity, sweet, and slightly floral scent profile. Beyond its role in plant-pollinator interactions and defense mechanisms, linalyl isovalerate is of significant interest to the flavor, fragrance, and pharmaceutical industries.[1][2] Understanding its biosynthesis is critical for metabolic engineering efforts aimed at enhancing its production in both native plants and heterologous systems.

This guide provides a detailed exploration of the core biosynthetic pathways converging to produce linalyl isovalerate. We will deconstruct the synthesis into its fundamental components: the formation of the monoterpenoid alcohol, linalool, and the branched-chain acyl-CoA, isovaleryl-CoA, followed by their final enzymatic condensation.

Part 1: Synthesis of the Terpenoid Backbone - The Linalool Moiety

The journey to linalyl isovalerate begins in the plastids, the primary site of monoterpene synthesis in plants.[3] The precursor for the linalool portion of the molecule is derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which builds the fundamental five-carbon (C5) isoprenoid units.

The Methylerythritol Phosphate (MEP) Pathway:

The MEP pathway utilizes primary metabolites—pyruvate and glyceraldehyde-3-phosphate—to generate the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] This multi-step enzymatic cascade is the foundational route for the biosynthesis of all plastid-derived terpenoids, including monoterpenes, carotenoids, and the side chains of chlorophylls.

  • Condensation and Rearrangement: The pathway is initiated by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate.

  • Formation of C5 Units: Through a series of subsequent enzymatic reactions, the initial C5 compound is converted into IPP and DMAPP.[3]

  • Formation of the C10 Precursor: Geranyl Diphosphate Synthase (GPPS) then catalyzes the crucial head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor for all monoterpenes: geranyl diphosphate (GPP).[1][3][5]

  • The Final Step to Linalool: The pivotal conversion of GPP to linalool is catalyzed by Linalool Synthase (LIS), a member of the terpene synthase (TPS) family of enzymes.[3][6] LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to create the acyclic monoterpenoid alcohol, linalool.[1] This reaction is often stereoselective, with different LIS orthologs producing specific enantiomers, such as (S)-(+)-linalool or (R)-(-)-linalool, which possess distinct aromatic properties.[1][3]

Linalool_Biosynthesis cluster_isoprenoids C5 Isoprenoid Units Pyruvate Pyruvate + Glyceraldehyde-3-Phosphate MEP_Pathway MEP Pathway (Multi-step) Pyruvate->MEP_Pathway DXS, etc. IPP IPP MEP_Pathway->IPP DMAPP DMAPP MEP_Pathway->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Linalool Linalool GPP->Linalool Linalool Synthase (LIS)

Figure 1: The MEP pathway for Linalool Biosynthesis.

Part 2: Synthesis of the Acyl Donor - The Isovalerate Moiety

The second required component, isovalerate, is supplied in its activated thioester form, isovaleryl-CoA. This molecule originates not from the terpenoid pathway, but from the catabolism of the branched-chain amino acid (BCAA), leucine.[7][8] This process primarily occurs within the mitochondria.[9]

The Leucine Catabolism Pathway:

  • Transamination: The pathway begins with the reversible transamination of L-Leucine to α-ketoisocaproate, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative Decarboxylation: The key step in forming the acyl-CoA is the irreversible oxidative decarboxylation of α-ketoisocaproate. This is carried out by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, yielding isovaleryl-CoA and releasing CO2.[7]

This pathway effectively links amino acid metabolism with the synthesis of fatty acids and secondary metabolites like esters. The resulting isovaleryl-CoA serves as the acyl donor for the final esterification step.

Isovaleryl_CoA_Biosynthesis Leucine L-Leucine Keto_Acid α-Ketoisocaproate Leucine->Keto_Acid BCAT Isovaleryl_CoA Isovaleryl-CoA Keto_Acid->Isovaleryl_CoA BCKDH Complex

Figure 2: Biosynthesis of Isovaleryl-CoA from Leucine.

Part 3: The Final Condensation - Esterification

With both precursors synthesized, the final step is the formation of the ester bond between the alcohol (linalool) and the activated acyl group (isovaleryl-CoA). This condensation reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs).[2]

AATs are a large and diverse group of enzymes capable of utilizing a wide range of alcohol and acyl-CoA substrates, making them responsible for the vast diversity of esters found in plants.[2][10] These enzymes belong to the BAHD superfamily, named after the first four enzymes of this type to be characterized.[2][11] The catalytic mechanism involves the deprotonation of the alcohol's hydroxyl group by a conserved histidine residue within the enzyme's active site, facilitating a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester, leading to the formation of linalyl isovalerate and the release of Coenzyme A.[2]

Esterification Linalool Linalool AAT Alcohol Acyltransferase (AAT) Linalool->AAT Isovaleryl_CoA Isovaleryl-CoA Isovaleryl_CoA->AAT Linalyl_Isovalerate Linalyl Isovalerate AAT->Linalyl_Isovalerate CoA CoA-SH AAT->CoA

Figure 3: Final esterification step to form Linalyl Isovalerate.

Data Summary: Key Enzymes in the Pathway

Enzyme NameAbbreviationSubstrate(s)Product(s)Pathway
Geranyl Diphosphate SynthaseGPPSIPP, DMAPPGeranyl Diphosphate (GPP)Linalool Biosynthesis
Linalool SynthaseLISGeranyl Diphosphate (GPP)LinaloolLinalool Biosynthesis
Branched-chain α-ketoacid DehydrogenaseBCKDHα-KetoisocaproateIsovaleryl-CoAIsovaleryl-CoA Biosynthesis
Alcohol AcyltransferaseAATLinalool, Isovaleryl-CoALinalyl Isovalerate, CoA-SHEsterification

Experimental Protocols

Protocol 1: In Vitro Enzyme Activity Assay for Linalool Synthase (LIS)

This protocol is designed to validate the catalytic function of a candidate LIS enzyme expressed heterologously.

  • Protein Expression and Purification:

    • Clone the candidate LIS gene into an expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the His-tagged LIS protein using a Ni-NTA affinity chromatography column. Elute the protein and dialyze against assay buffer.

  • Enzyme Assay:

    • Prepare the assay mixture in a 2 mL glass vial: 50 mM MOPSO buffer (pH 7.0), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT.

    • Add 5-10 µg of purified LIS protein to the mixture.

    • Initiate the reaction by adding 50 µM of the substrate, geranyl diphosphate (GPP).

    • Overlay the aqueous phase with 500 µL of a water-immiscible solvent (e.g., hexane) to trap the volatile product.

    • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

    • As a negative control, run a parallel reaction with heat-denatured enzyme.

  • Product Identification:

    • Vortex the vial to extract the linalool into the hexane layer.

    • Analyze a 1 µL aliquot of the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic linalool standard to confirm its identity.

Protocol 2: In Vitro Assay for Alcohol Acyltransferase (AAT) Activity

This protocol confirms the ability of a candidate AAT to synthesize linalyl isovalerate.

  • Protein Expression: Follow the same heterologous expression and purification procedure as described for LIS.

  • Enzyme Assay:

    • Prepare the assay mixture in a 2 mL glass vial: 100 mM Tris-HCl buffer (pH 8.0), 1 mM DTT.

    • Add 5-10 µg of purified AAT protein.

    • Add the substrates: 1 mM linalool and 0.5 mM isovaleryl-CoA.

    • Overlay with 500 µL of hexane.

    • Incubate at 30°C for 1 hour.

    • Set up control reactions lacking either the alcohol substrate, the acyl-CoA substrate, or the enzyme.

  • Product Identification:

    • Stop the reaction by adding NaCl to saturate the aqueous phase and vortex to extract the ester into the hexane layer.

    • Analyze the hexane extract by GC-MS.

    • Confirm the identity of the product peak as linalyl isovalerate by comparing its retention time and mass spectrum to an authentic standard.

Conclusion and Future Directions

The biosynthesis of linalyl isovalerate is a prime example of metabolic convergence, where distinct pathways—terpenoid and amino acid catabolism—provide the necessary building blocks for a final product. The key enzymatic steps are catalyzed by linalool synthase (LIS) and an alcohol acyltransferase (AAT). A thorough understanding of these pathways, their regulation, and the substrate specificities of their constituent enzymes is paramount. This knowledge provides a robust framework for researchers in drug development and metabolic engineering to manipulate and optimize the production of this valuable ester, potentially leading to novel flavors, fragrances, and therapeutic agents. Future research should focus on identifying and characterizing the specific AATs responsible for linalyl isovalerate synthesis in various plant species and elucidating the regulatory networks that control the flux through these converging pathways.

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  • Däschner, K., et al. (2001). The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism. Plant Physiology, 126(2), 601-612. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC111149/]
  • Asadollahi, M. A., et al. (2016). Metabolic Engineering of Saccharomyces Cerevisiae for Linalool Production. Applied Biochemistry and Biotechnology, 178(5), 937-950. [URL: https://pubmed.ncbi.nlm.nih.gov/26614300/]
  • The mitochondrial isovaleryl-coenzyme a dehydrogenase of arabidopsis oxidizes intermediates of leucine and valine catabolism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11404431/]
  • Chen, Y., et al. (2019). MoIVD-Mediated Leucine Catabolism Is Required for Vegetative Growth, Conidiation and Full Virulence of the Rice Blast Fungus Magnaporthe oryzae. Frontiers in Microbiology, 10, 203. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384218/]
  • Rather, I. A., et al. (2021). Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview. Molecules, 26(20), 6210. [URL: https://www.mdpi.com/1420-3049/26/20/6210]
  • Showing Compound Linalyl isovalerate (FDB002292) - FooDB. [URL: https://foodb.ca/compounds/FDB002292]
  • Biosynthetic Factories of Essential Oils: The Aromatic Plants. [URL: https://www.intechopen.com/chapters/74641]
  • Zhou, Y., et al. (2021). Synthesis of flavour‐related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening. The Plant Journal, 107(3), 859-874. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8362035/]
  • Hussain, M. H., et al. (2021). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology, 9, 689801. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8298715/]
  • Structure and evolution of linalool synthase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10438840/]
  • Galaz, S., et al. (2013). Structural analysis of the alcohol acyltransferase protein family from Cucumis melo shows that enzyme activity depends on an essential solvent channel. FEBS Letters, 587(6), 666-671. [URL: https://pubmed.ncbi.nlm.nih.gov/23416241/]
  • Wang, Y., et al. (2022). Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers in Plant Science, 13, 908489. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.908489/full]

Sources

Foundational

Physicochemical Profiling and Application Dynamics of Linalyl Isovalerate (CAS 1118-27-0)

Executive Summary Linalyl isovalerate (3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate) is a highly lipophilic terpene ester traditionally utilized as a flavoring agent and fragrance component[1][2]. However, its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Linalyl isovalerate (3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate) is a highly lipophilic terpene ester traditionally utilized as a flavoring agent and fragrance component[1][2]. However, its unique physicochemical profile—characterized by a specific molecular weight and partition coefficient—has positioned it as a high-value functional excipient in pharmaceutical drug development, particularly as a transdermal penetration enhancer[3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic applications in formulation, and self-validating analytical methodologies required for rigorous quality control.

Physicochemical Profiling

Understanding the baseline physicochemical properties of linalyl isovalerate is critical for predicting its behavior in complex pharmaceutical formulations. The esterification of linalool with isovaleric acid yields a compound with high lipophilicity and volatility[2][4].

Quantitative Physicochemical Data

The following table synthesizes the core physical and chemical metrics of linalyl isovalerate, contextualized for formulation scientists:

PropertyValueClinical / Formulation Relevance
CAS Number 1118-27-0Unique identifier for regulatory filing and safety assessments[2].
Molecular Weight 238.37 g/mol <500 Da; satisfies Lipinski’s Rule of 5, ideal for transdermal permeation[2].
LogP (Octanol/Water) 4.6High lipophilicity; ensures rapid partitioning into the stratum corneum[2].
Boiling Point 188.00 °C (@ 760 mmHg)High volatility; necessitates cold-process formulation techniques to prevent loss[2][5].
Density (Specific Gravity) 0.885 g/mL (@ 25 °C)Less dense than water; requires emulsifiers to prevent phase separation[4][5].
Flash Point 109.44 °C (229 °F)Combustible liquid; dictates controlled storage and handling protocols[4][5].
Solubility Insoluble in water; soluble in oils/alcoholsRequires co-solvents (e.g., polysorbates) for incorporation into aqueous hydrogels[2][6].

Mechanistic Insights: Transdermal Penetration Enhancement

In topical drug delivery, the stratum corneum (SC) acts as the primary barrier, composed of highly ordered ceramides, cholesterol, and free fatty acids. Terpene esters are potent penetration enhancers because their lipophilicity allows them to partition directly into this lipid matrix[3][6].

Causality of Enhancement: Linalyl isovalerate possesses a LogP of 4.6, which perfectly matches the lipophilic environment of the SC. Once partitioned, the bulky isovalerate moiety combined with the flexible linalyl backbone physically disrupts the crystalline packing of the intercellular lipids. This steric hindrance increases lipid membrane fluidity, creating transient micro-channels that facilitate the diffusion of co-administered Active Pharmaceutical Ingredients (APIs).

G A Topical Application (Linalyl Isovalerate) B Partitioning into Stratum Corneum A->B C Lipid Bilayer Disruption (Increased Fluidity) B->C D Enhanced API Permeation C->D E Systemic/Local Drug Delivery D->E

Mechanism of linalyl isovalerate enhancing transdermal API permeation via lipid disruption.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its boiling point (188 °C) and thermal stability, GC-MS is the gold standard for quantifying linalyl isovalerate[5][7]. HPLC is sub-optimal due to the lack of strong chromophores in the molecule.

Causality of Protocol Design: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate compounds strictly based on boiling point and lipophilicity. An internal standard (IS) is mandatory to create a self-validating system ; it corrects for matrix effects, injection volume variations, and minor instrumental drift.

Self-Validating GC-MS Protocol
  • System Suitability Test (SST): Inject a standard mixture of linalool, linalyl acetate, and linalyl isovalerate. Validation: Resolution ( Rs​ ) between peaks must be > 2.0 to ensure the column can differentiate structurally similar terpene esters.

  • Sample Preparation: Dilute the formulation sample in analytical-grade hexane. Add Nonadecane (C19H40) as the Internal Standard (IS) at a concentration of 50 µg/mL. Causality: Nonadecane is structurally distinct, elutes near the analytes, and does not naturally occur in formulations.

  • Chromatographic Separation:

    • Injector: 250 °C (ensures instantaneous volatilization without thermal degradation).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60 °C (hold 2 min) ramp at 10 °C/min to 220 °C hold 5 min.

  • Mass Spectral Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the characteristic fragment ions (e.g., m/z 93, 121, 136) for positive identification[7].

  • Data Validation: Calculate the recovery of the IS. If recovery falls outside the 98-102% range, the run is invalidated, and the sample prep must be repeated.

G S1 System Suitability Test (Resolution > 2.0) S2 Sample Prep (+ Internal Standard) S1->S2 S3 GC Separation (Capillary Column) S2->S3 S4 MS Detection (EI Mode, 70 eV) S3->S4 S5 Data Validation (IS Recovery 98-102%) S4->S5 S5->S1 Feedback Loop

Self-validating GC-MS workflow for linalyl isovalerate quantification and purity analysis.

Formulation Stability: Autoxidation Kinetics

A critical vulnerability of linalyl esters is their susceptibility to autoxidation. When exposed to oxygen and light, the electron-rich double bonds and allylic hydrogens undergo radical abstraction, leading to the formation of hydroperoxides[8].

Causality of Testing: Hydroperoxides are not merely inactive degradation products; they are potent skin sensitizers capable of causing allergic contact dermatitis[8]. Therefore, stability testing must not only track the disappearance of the parent compound but actively quantify the appearance of oxidative byproducts.

Accelerated Stability & Orthogonal Validation Protocol

To ensure trustworthiness, the stability protocol employs an orthogonal approach: a primary chemical assay cross-verified by an instrumental assay.

  • Environmental Stressing: Store formulation aliquots in environmental chambers at 40 °C / 75% RH (ICH Guidelines) with simulated UV/Vis light exposure for 12 weeks.

  • Primary Assay (Peroxide Value Titration): React the stressed sample with potassium iodide (KI) in an acetic acid/chloroform solution. Hydroperoxides oxidize iodide to iodine ( I2​ ). Titrate the liberated iodine with sodium thiosulfate using a starch indicator. Causality: This provides a direct, stoichiometric quantification of the total oxidative burden.

  • Secondary Assay (GC-MS): Concurrently analyze the stressed sample using the GC-MS protocol outlined in Section 4 to quantify the exact percentage drop in linalyl isovalerate concentration and identify specific epoxide/hydroperoxide peaks[8].

  • Validation: The kinetic rate of linalyl isovalerate depletion (via GC-MS) must inversely correlate with the rise in Peroxide Value (via Titration). If the data diverges, it indicates an alternative degradation pathway (e.g., hydrolysis to linalool and isovaleric acid), triggering a reformulation requirement.

G O1 Air/Light Exposure (Formulation Stress) O2 Allylic Hydrogen Abstraction O1->O2 O3 Hydroperoxide Formation (Sensitizing Agents) O2->O3 O4 Peroxide Value (PV) Titration O3->O4 Primary Assay O5 Orthogonal GC-MS Quantification O3->O5 Secondary Assay O6 Validated Stability Profile O4->O6 O5->O6

Orthogonal validation workflow for autoxidation and stability profiling of terpene esters.

Conclusion

Linalyl isovalerate (CAS 1118-27-0) is a versatile excipient whose utility extends far beyond its traditional aromatic applications. Its specific physicochemical parameters—namely a LogP of 4.6 and a molecular weight of 238.37 g/mol —make it an exceptional candidate for disrupting stratum corneum lipids and enhancing transdermal drug delivery. However, its volatile nature and susceptibility to autoxidation demand rigorous, self-validating analytical frameworks. By employing orthogonal stability testing and internally standardized GC-MS workflows, formulation scientists can harness the functional benefits of linalyl isovalerate while ensuring the safety, efficacy, and shelf-life of the final pharmaceutical product.

References

  • [4] The Good Scents Company. "linalyl isovalerate, 1118-27-0 - The Good Scents Company Information System." Available at:[Link]

  • [1] Food and Agriculture Organization of the United Nations (FAO). "Specifications for Flavourings: 3,7-Dimethylocta-1,6-dien-3-yl isovalerate." JECFA Database. Available at:[Link]

  • [2] National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 240119, Linalyl isovalerate." Available at:[Link]

  • [3] Google Patents. "EP3356356B1 - Compounds useful as modulators of trpm8." Available at:

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Simple esters of linalool: Human health tier II assessment." Available at:[Link]

  • [7] ResearchGate (Api, A.M., et al.). "RIFM Fragrance ingredient safety assessment, Linalyl isovalerate, CAS Registry Number 1118-27-0." Food and Chemical Toxicology. Available at:[Link]

  • [6] Journal of Pharmacy & Pharmacognosy Research. "In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene." Available at:[Link]

  • [8] ResearchGate (Sköld, M., et al.). "Autoxidation of linalyl acetate, the main component of lavender oil, creates potent contact allergens." Contact Dermatitis. Available at:[Link]

Sources

Exploratory

olfactory receptor binding mechanism of linalyl isovalerate

An In-depth Technical Guide to the Olfactory Receptor Binding Mechanism of Linalyl Isovalerate Authored by a Senior Application Scientist This guide provides a detailed exploration of the molecular interactions governing...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Olfactory Receptor Binding Mechanism of Linalyl Isovalerate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular interactions governing the perception of linalyl isovalerate, a widely utilized fragrance ingredient. We will dissect the putative binding mechanisms at the olfactory receptor level, outline robust experimental protocols for characterization, and provide a framework for future research in the field of olfaction and fragrance science.

Introduction: The Molecular Basis of Scent Perception

The sense of smell, or olfaction, is a sophisticated chemosensory system responsible for detecting and discriminating a vast array of volatile molecules. This process is initiated by the interaction of odorants with a large family of G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs), located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade that culminates in the perception of a specific scent.

Linalyl isovalerate, a monoterpene ester, is characterized by its complex fruity, floral, and slightly herbaceous aroma. Understanding its interaction with the olfactory system at a molecular level is crucial for the rational design of novel fragrance ingredients and for elucidating the fundamental principles of odor coding.

Part 1: Physicochemical Properties and Putative Olfactory Receptor Interactions of Linalyl Isovalerate

Linalyl isovalerate is a chiral molecule, existing as two enantiomers: (R)-(-)-linalyl isovalerate and (S)-(+)-linalyl isovalerate. These stereoisomers can exhibit different odor characteristics, highlighting the stereospecificity of olfactory receptors. The molecule's ester functional group and its terpenoid backbone are key determinants of its interaction with ORs.

The binding of an odorant to an OR is a complex process governed by non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The specific amino acid residues lining the binding pocket of an OR determine its selectivity for particular odorants. While the specific human olfactory receptor(s) that respond to linalyl isovalerate have not been definitively identified in publicly available literature, we can hypothesize the nature of the interaction based on the known binding mechanisms of other esters and terpenoids.

It is proposed that the carbonyl oxygen of the ester group in linalyl isovalerate acts as a hydrogen bond acceptor, interacting with specific amino acid residues such as tyrosine, serine, or threonine within the OR binding pocket. The hydrophobic terpenoid portion of the molecule likely engages in van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine.

Molecular Docking and Homology Modeling: In Silico Approaches

Given the challenges in crystallizing ORs, computational methods such as homology modeling and molecular docking are invaluable tools for predicting the binding mode of odorants. Homology models of human ORs can be constructed based on the crystal structures of related GPCRs, such as bovine rhodopsin or the β2-adrenergic receptor. Subsequent molecular docking simulations can then be used to predict the preferred binding pose of linalyl isovalerate within the modeled OR binding pocket, providing insights into the specific amino acid residues involved in the interaction.

Part 2: Experimental Validation of Olfactory Receptor Activation

Several in vitro and in vivo techniques can be employed to identify and characterize the ORs that respond to linalyl isovalerate and to validate the predictions from computational models.

Heterologous Expression and Functional Assays

A common approach involves the heterologous expression of human ORs in cell lines, such as HEK293T or Hana3A, that do not endogenously express ORs. The response of these cells to linalyl isovalerate can then be measured using various functional assays.

Calcium Imaging:

Calcium imaging is a widely used method to measure the activation of heterologously expressed ORs. Upon ligand binding, the G-protein α-subunit (Gαolf) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, opens cyclic nucleotide-gated (CNG) channels, resulting in an influx of calcium ions (Ca2+). The increase in intracellular Ca2+ can be monitored using fluorescent calcium indicators.

Experimental Protocol: Calcium Imaging Assay

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate.

    • Co-transfect the cells with a plasmid encoding the human OR of interest, a plasmid for Gαolf, and a plasmid for a promiscuous G-protein chimera (e.g., Gα16/gust44) to enhance coupling to downstream signaling pathways.

  • Calcium Indicator Loading:

    • After 24-48 hours, wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Odorant Stimulation and Data Acquisition:

    • Prepare a dilution series of linalyl isovalerate in the assay buffer.

    • Use an automated liquid handling system or a fluorometric imaging plate reader (FLIPR) to add the odorant solution to the cells.

    • Record the fluorescence intensity before and after the addition of the odorant.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the response to a positive control (e.g., a known agonist for the expressed receptor or a general GPCR activator like forskolin).

    • Plot the dose-response curve and determine the EC50 value (the concentration of linalyl isovalerate that elicits a half-maximal response).

Table 1: Hypothetical Dose-Response Data for Linalyl Isovalerate on a Putative Olfactory Receptor

Linalyl Isovalerate (µM)Normalized Response (%)
0.15
120
1050
10090
1000100

Luciferase Reporter Gene Assay:

Another common method is the luciferase reporter gene assay. In this system, the activation of the OR leads to the expression of a reporter gene, such as luciferase, under the control of a promoter containing a cyclic AMP response element (CRE). The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.

Surface Plasmon Resonance (SPR): A Biophysical Approach

Surface plasmon resonance is a label-free technique that can be used to directly measure the binding kinetics and affinity of an odorant to a purified OR. This method provides valuable information about the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Part 3: Downstream Signaling Cascade

The binding of linalyl isovalerate to its cognate OR initiates a canonical G-protein signaling cascade within the olfactory sensory neuron.

G_protein_signaling cluster_membrane Cell Membrane OR Olfactory Receptor G_protein Gαolfβγ OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Channel Depolarization Depolarization CNG_channel->Depolarization Influx Linalyl_Isovalerate Linalyl Isovalerate Linalyl_Isovalerate->OR Binding ATP ATP ATP->AC cAMP->CNG_channel Gating Ca_ion Ca_ion->CNG_channel Na_ion Na_ion->CNG_channel Action_Potential Action Potential Depolarization->Action_Potential Threshold

Caption: Olfactory signal transduction cascade initiated by odorant binding.

  • Receptor Activation: Linalyl isovalerate binds to a specific OR.

  • G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the α-subunit of the olfactory-specific G-protein, Gαolf.

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex dissociates from the βγ subunits and activates type III adenylyl cyclase (ACIII).

  • cAMP Production: ACIII converts ATP to cyclic AMP (cAMP).

  • Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of Na+ and Ca2+ through the CNG channels depolarizes the OSN. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

Part 4: Experimental Workflow for Olfactory Receptor Deorphanization

The process of identifying the specific OR(s) that respond to a particular odorant is known as deorphanization.

deorphanization_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_insilico In Silico Analysis OR_Library Human OR Library (>400 receptors) HTS High-Throughput Screening Assay (e.g., Calcium Imaging) OR_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response Homology_Modeling Homology Modeling of Hit ORs Hit_Identification->Homology_Modeling Selectivity_Testing Selectivity Testing (Structurally related molecules) Dose_Response->Selectivity_Testing Biophysical_Assay Biophysical Assay (e.g., SPR) Selectivity_Testing->Biophysical_Assay Molecular_Docking Molecular Docking of Linalyl Isovalerate Homology_Modeling->Molecular_Docking

Caption: A comprehensive workflow for the deorphanization of olfactory receptors.

Conclusion and Future Directions

The elucidation of the olfactory receptor binding mechanism for linalyl isovalerate is a multifaceted challenge that requires a combination of computational and experimental approaches. While the precise ORs remain to be identified, the principles outlined in this guide provide a robust framework for their discovery and characterization. Future research should focus on high-throughput screening of the human OR repertoire to identify candidate receptors for linalyl isovalerate. Subsequent validation using a battery of functional and biophysical assays, coupled with site-directed mutagenesis studies guided by molecular modeling, will be crucial for definitively mapping the binding pocket and understanding the molecular determinants of odor perception for this important fragrance molecule. This knowledge will not only advance our fundamental understanding of olfaction but also pave the way for the development of novel and more effective fragrance ingredients.

References

  • Buck, L., and Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187. [Link]

  • Firestein, S. (2001). How the olfactory system makes sense of scents. Nature, 413(6852), 211-218. [Link]

  • Touhara, K., and Vosshall, L. B. (2009). Sensing odorants and pheromones with chemosensory receptors. Annual review of physiology, 71, 307-332. [Link]

  • de March, C. A., Kim, S. K., & Golebiowski, J. (2015). In silico screening of the human olfactory receptor repertoire. Methods in molecular biology (Clifton, N.J.), 1305, 271–287. [Link]

  • Sanz, G., Schlegel, C., Pernollet, J. C., & Briand, L. (2005). Comparison of odorant-binding properties of the two monomeric forms of the pig olfactory-binding protein. Cellular and Molecular Life Sciences CMLS, 62(18), 2148-2157. [Link]

Foundational

thermodynamic properties of linalyl isovalerate esterification

An In-depth Technical Guide to the Thermodynamic Properties of Linalyl Isovalerate Esterification Executive Summary Linalyl isovalerate, an ester prized for its unique fruity and floral aroma, is a significant component...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of Linalyl Isovalerate Esterification

Executive Summary

Linalyl isovalerate, an ester prized for its unique fruity and floral aroma, is a significant component in the fragrance and flavor industries. Its synthesis via the esterification of linalool with isovaleric acid presents notable challenges due to the tertiary nature of the linalool alcohol, which is susceptible to side reactions such as dehydration and isomerization. A thorough understanding of the thermodynamic properties of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring process efficiency. This guide addresses the current scarcity of published thermodynamic data for linalyl isovalerate esterification. Instead of merely reporting non-existent values, this document serves as a comprehensive methodological whitepaper. It provides researchers, scientists, and drug development professionals with the requisite theoretical foundation and detailed, field-proven experimental and computational protocols to determine the key thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), and the equilibrium constant (Keq).

Introduction: The Significance of Linalyl Isovalerate and its Synthesis

Linalyl isovalerate (3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate) is an organic compound classified as a monoterpenoid ester.[1] It is valued for its complex and stable scent profile, which is often described as suave, fruity, and reminiscent of apple, plum, and peach.[2] This makes it a desirable ingredient in fine fragrances, cosmetics, and as a flavoring agent in various consumer products.[2][3]

The primary route for its synthesis is the Fischer esterification of linalool, a naturally occurring tertiary terpene alcohol, with isovaleric acid, as shown in the reaction below:

Linalool + Isovaleric Acid ⇌ Linalyl Isovalerate + Water

A significant challenge in this synthesis is the tertiary structure of linalool. Under typical acidic catalytic conditions required for esterification, linalool is prone to undergoing acid-catalyzed side reactions, such as dehydration to form myrcene or ocimene, and isomerization to form other terpene alcohols like geraniol or terpineol.[4][5] These side reactions not only reduce the yield of the desired ester but also introduce impurities that can be difficult to separate. Therefore, a deep understanding of the reaction's thermodynamics is essential for selecting appropriate catalysts and optimizing conditions to favor the forward reaction while minimizing undesirable pathways.

Fundamental Thermodynamic Principles of Esterification

The spontaneity and equilibrium position of the linalyl isovalerate esterification are governed by fundamental thermodynamic principles.

  • Gibbs Free Energy (ΔG): This is the ultimate measure of a reaction's spontaneity at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero signifies that the reaction is at equilibrium. It is defined by the equation:

    ΔG = ΔH - TΔS

    where T is the temperature in Kelvin.[6]

  • Enthalpy (ΔH): This represents the heat change of the reaction. A negative ΔH (exothermic) means the reaction releases heat, while a positive ΔH (endothermic) indicates that the reaction absorbs heat. Typical esterification reactions have a heat of reaction around 50 to 70 kJ/mol.[7]

  • Entropy (ΔS): This is a measure of the change in disorder or randomness of the system. In this esterification, two reactant molecules combine to form two product molecules, so the change in entropy is expected to be relatively small.

  • Equilibrium Constant (Keq): This quantifies the ratio of products to reactants at equilibrium. It is directly related to the standard Gibbs free energy change (ΔG°) by the equation:

    ΔG° = -RT ln(Keq)

    where R is the ideal gas constant (8.314 J/mol·K).[8]

  • The van 't Hoff Equation: This powerful equation links the equilibrium constant to temperature and allows for the determination of the standard enthalpy and entropy changes of the reaction.[9] The linear form of the equation is:

    ln(Keq) = - (ΔH°/R)(1/T) + (ΔS°/R)

    By measuring the equilibrium constant at several different temperatures, a plot of ln(Keq) versus 1/T (a "van't Hoff plot") can be generated. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, providing a robust experimental route to these key thermodynamic parameters.[9]

Experimental Determination of Thermodynamic Properties

The following sections detail a self-validating experimental workflow for the comprehensive thermodynamic characterization of linalyl isovalerate esterification.

Overview of the Experimental Workflow

The overall process involves setting up the reaction under controlled conditions to reach equilibrium, quantifying the concentrations of all species at equilibrium, and then using this data to calculate the thermodynamic parameters.

G cluster_0 Reaction Setup & Equilibrium cluster_1 Analysis cluster_2 Data Processing A Reactants Mixing (Linalool, Isovaleric Acid, Catalyst) B Incubation at Constant T (Multiple Temperatures) A->B C Confirmation of Equilibrium (Time-course sampling) B->C D Quenching & Sample Preparation C->D E GC-FID Analysis D->E F Quantification of Components (Calibration Curves) E->F G Calculate Keq at each T F->G H Construct van't Hoff Plot (ln(Keq) vs 1/T) G->H I Determine ΔH° and ΔS° H->I J Calculate ΔG° I->J K Direct ΔH° Measurement (Reaction Calorimetry) I->K Comparison

Caption: Experimental workflow for thermodynamic analysis.

Synthesis of Linalyl Isovalerate and Establishment of Equilibrium

Expertise & Experience: The choice of catalyst is critical. Strong mineral acids (e.g., H₂SO₄) can promote side reactions with tertiary alcohols.[10] A milder solid acid catalyst, such as Amberlyst-15, is a better choice to minimize these undesirable pathways.[11] The reaction must be allowed to proceed for a sufficient duration to ensure equilibrium is reached. This is verified by taking samples at different time points until the composition no longer changes.

Experimental Protocol:

  • Reactant Preparation: Prepare stock solutions of linalool, isovaleric acid, and an internal standard (e.g., n-dodecane) in an appropriate solvent if necessary.

  • Reaction Setup: In a series of sealed, temperature-controlled reactors (e.g., jacketed glass vials), combine equimolar amounts of linalool and isovaleric acid.

  • Catalyst Addition: Add a pre-determined amount of a suitable catalyst (e.g., Amberlyst-15, 5% by weight of reactants).

  • Incubation: Place the reactors in thermostats set to at least three different temperatures (e.g., 333 K, 343 K, and 353 K).

  • Equilibrium Confirmation: For one temperature, set up multiple identical reactors. At various time points (e.g., 2, 4, 8, 16, 24 hours), quench the reaction in one vial and analyze its composition. Equilibrium is confirmed when the concentrations of reactants and products remain constant over several time points.[12] This duration should then be used for all other temperature experiments.

Quantitative Analysis of the Equilibrium Mixture

Expertise & Experience: Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent method for separating and quantifying the volatile components of the reaction mixture (linalool, isovaleric acid, and linalyl isovalerate). An internal standard is used to improve quantitative accuracy by correcting for variations in injection volume.

Experimental Protocol:

  • Quenching: At the end of the determined equilibrium time, rapidly cool the reactor in an ice bath to stop the reaction.

  • Sample Preparation: Dilute a small, accurately weighed aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) containing a known concentration of an internal standard.

  • GC-FID Analysis: Inject the prepared sample onto a GC-FID system equipped with a suitable capillary column (e.g., a polar column like a DB-WAX).

  • Calibration: Prepare calibration curves for linalool, isovaleric acid, and linalyl isovalerate by analyzing solutions of known concentrations against the internal standard. This allows for the conversion of peak areas to molar concentrations.

Calculation of the Equilibrium Constant (Keq)

Once the molar concentrations of all components at equilibrium are determined, the concentration-based equilibrium constant (Kc) can be calculated for each temperature.[13]

Kc = [Linalyl Isovalerate][Water] / [Linalool][Isovaleric Acid]

For this calculation, the concentration of water produced is assumed to be equimolar to the concentration of the ester formed.

Data Analysis using the van't Hoff Plot

Trustworthiness: This method provides a self-validating system. If the data points on the van't Hoff plot form a straight line, it gives confidence that the enthalpy and entropy of the reaction are constant over the temperature range studied, and the experimental procedure is sound.[9]

  • Calculate the natural logarithm of each Keq value (ln(Keq)).

  • Calculate the inverse of each temperature in Kelvin (1/T).

  • Plot ln(Keq) on the y-axis versus 1/T on the x-axis.

  • Perform a linear regression on the data points.

  • Determine ΔH°: The slope of the line is equal to -ΔH°/R. Therefore, ΔH° = -slope × R.

  • Determine ΔS°: The y-intercept of the line is equal to ΔS°/R. Therefore, ΔS° = intercept × R.

  • Determine ΔG°: Once ΔH° and ΔS° are known, ΔG° can be calculated at any temperature using the Gibbs free energy equation.

G cluster_0 Van't Hoff Analysis A ln(Keq) C Plot ln(Keq) vs 1/T A->C B 1/T B->C D Linear Regression C->D E Slope = -ΔH°/R D->E F Intercept = ΔS°/R D->F

Caption: Relationship of parameters in a van't Hoff plot.

Direct Measurement of Enthalpy via Calorimetry

Expertise & Experience: Reaction calorimetry provides a direct measurement of the heat evolved or absorbed during the reaction, offering an independent verification of the ΔH value obtained from the van't Hoff analysis.[7]

Experimental Protocol:

  • Calorimeter Setup: A reaction calorimeter is set up to maintain a constant temperature (isothermal operation).

  • Reactant Loading: One reactant (e.g., linalool) is placed in the calorimeter.

  • Titration: The other reactant (isovaleric acid) is added at a known, constant rate.

  • Heat Flow Measurement: The instrument measures the heat flow required to maintain a constant temperature throughout the addition. The total heat released or absorbed is integrated over the course of the reaction.[14]

  • Calculation of ΔH: The total heat is divided by the number of moles of the limiting reactant to obtain the molar enthalpy of reaction (ΔH).

Computational Approaches to Estimate Thermodynamic Properties

Quantum Mechanical Methods

Expertise & Experience: First-principles quantum mechanical methods, such as Density Functional Theory (DFT), can predict thermodynamic parameters without relying on experimental data.[15] These methods involve calculating the electronic structure of each molecule (reactants and products) to determine their standard Gibbs free energies of formation. The overall Gibbs free energy of the reaction is then calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products. While computationally intensive, these methods can achieve high accuracy.[16]

Group Contribution Methods

Group contribution methods provide a faster, albeit often less accurate, means of estimating thermodynamic properties. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. While useful for initial estimations, their accuracy can be limited for complex molecules like terpenes where steric and electronic effects are not fully captured by simple group additivity.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured table to allow for easy comparison and interpretation.

Temperature (K)1/T (K⁻¹)[Linalool]ₑₖ (mol/L)[Isovaleric Acid]ₑₖ (mol/L)[Linalyl Isovalerate]ₑₖ (mol/L)[Water]ₑₖ (mol/L)Keqln(Keq)
3330.00300ValueValueValueValueValueValue
3430.00291ValueValueValueValueValueValue
3530.00283ValueValueValueValueValueValue
Thermodynamic ParameterValue (from van't Hoff)Value (from Calorimetry)Units
ΔH° ValueValuekJ/mol
ΔS° ValueN/AJ/mol·K
ΔG° (at 298K) ValueN/AkJ/mol

Interpretation:

  • A negative ΔH° would indicate the esterification is exothermic, releasing heat.

  • A small ΔS° value is expected, as the number of moles of gas/liquid does not change significantly.

  • The sign of ΔG° at a given temperature will determine if the reaction favors products (negative) or reactants (positive) under standard conditions.

Conclusion

This technical guide provides a robust framework for the determination of the . By acknowledging the lack of readily available data and focusing on detailed, validated methodologies, this document empowers researchers to generate these critical parameters. The combination of experimental techniques—specifically, the determination of equilibrium constants across a range of temperatures coupled with van't Hoff analysis and supported by direct calorimetric measurements—offers a comprehensive and reliable approach. Furthermore, computational methods serve as a valuable tool for prediction and verification. A thorough understanding of the enthalpy, entropy, and Gibbs free energy of this reaction is indispensable for the rational design of efficient, high-yield synthetic processes, ultimately enabling better control and optimization in the production of this valuable fragrance and flavor compound.

References

  • Title: Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions Source: ACS Omega URL: [Link]

  • Title: Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules Source: MDPI URL: [Link]

  • Title: Esterification Reaction and equilibrium constant determination. Source: Practical Science URL: [Link]

  • Title: Equilibrium Constant of an Ester Source: SSERC URL: [Link]

  • Title: K of Esterification | Chem Lab Source: Truman ChemLab URL: [Link]

  • Title: Determination of Equilibrium Constant of an Esterification Reaction Source: YouTube URL: [Link]

  • Title: US3661978A - Process for esterification of tertiary terpenic alcohols Source: Google Patents URL
  • Title: The calculation of thermodynamic properties of molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Thermodynamics, Kinetics and Computational Tools in Chemical Engineering Source: Open Access Journals - Research and Reviews URL: [Link]

  • Title: Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin Source: MDPI URL: [Link]

  • Title: US2423545A - Esterification of terpene alcohols Source: Google Patents URL
  • Title: Heat of Reaction | Measure Reaction Enthalpy Source: Mettler Toledo URL: [Link]

  • Title: Video: Enthalpy of Reaction - Concept Source: JoVE URL: [Link]

  • Title: esterification reaction systems: Topics Source: Science.gov URL: [Link]

  • Title: Calculating Thermodynamic Properties for Liquids and Gases Source: COMSOL Blog URL: [Link]

  • Title: Enthalpy of vaporization measurements by calorimetric techniques Source: ResearchGate URL: [Link]

  • Title: Van 't Hoff equation Source: Wikipedia URL: [Link]

  • Title: van 't Hoff equation – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Measuring Enthalpy Change for a Reaction — Examples Source: Expii URL: [Link]

  • Title: Linalool Source: Wikipedia URL: [Link]

  • Title: Linalool | C10H18O | CID 6549 Source: PubChem - NIH URL: [Link]

  • Title: CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride Source: Google Patents URL
  • Title: A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide Source: MDPI URL: [Link]

  • Title: (PDF) Catalytic conversions of linalool and linalyl acetate over wide-pore zeolites and mesoporous MCM-41 Source: ResearchGate URL: [Link]

  • Title: Linalyl isovalerate | C15H26O2 | CID 240119 Source: PubChem URL: [Link]

  • Title: EP0949239A1 - Process for the preparation of linalyl acetate Source: Google Patents URL
  • Title: Direct Synthesis of Linalyl Acetate from Linalool in Supercritical Carbon Dioxide: A Thermodynamic Study Source: Semantic Scholar URL: [Link]

  • Title: Esterification Theory for Practical Gr 12 Source: YouTube URL: [Link]

  • Title: Simple esters of linalool: Human health tier II assessment Source: Australian Department of Health URL: [Link]

  • Title: Showing Compound Linalyl isovalerate (FDB002292) Source: FooDB URL: [Link]

  • Title: CN111018672B - Method for preparing linalool Source: Google Patents URL
  • Title: Recent Developments in Free Energy Calculations for Drug Discovery Source: PMC URL: [Link]

  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: Esters. An Introduction. Source: UMass Boston ScholarWorks URL: [Link]

  • Title: 13.7: The Gibbs Free Energy Source: Chemistry LibreTexts URL: [Link]

  • Title: UC Berkeley - eScholarship Source: eScholarship URL: [Link]

  • Title: Methods of incorporation of new reaction products in thermodynamic databases of cementitious systems Source: RILEM Technical Letters URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of Linalyl Isovalerate Using Immobilized Lipase

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Flavor & Fragrance Synthesis, Biocatalysis, Green Chemistry Introduction & Mechanistic Overview Linalyl isovalera...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Area: Flavor & Fragrance Synthesis, Biocatalysis, Green Chemistry

Introduction & Mechanistic Overview

Linalyl isovalerate is a highly valued ester in the flavor and fragrance industry, imparting a characteristic fruity, berry-like aroma. However, the chemical synthesis of this compound presents a significant challenge: linalool is a tertiary monoterpene alcohol. Traditional acid-catalyzed esterification of tertiary alcohols is thermodynamically unfavorable due to severe steric hindrance and often leads to undesirable side reactions, such as dehydration (yielding myrcene or ocimene) or structural isomerization .

To overcome these limitations, biocatalysis utilizing lipases (EC 3.1.1.3) offers a highly regioselective and mild alternative. While Candida antarctica Lipase B (commercially available as Novozym 435) is a standard industrial workhorse, its narrow active site struggles with bulky tertiary alcohols . In contrast, Candida antarctica Lipase A (CAL-A) features a highly hydrophobic, funnel-like substrate-binding pocket specifically evolved to accommodate sterically hindered groups, making it the superior choice for linalyl ester synthesis .

The Thermodynamic Driving Force: Direct esterification using isovaleric acid generates water, stalling the reaction at a low equilibrium point. This protocol utilizes vinyl isovalerate as an activated acyl donor. During transesterification, the leaving group (vinyl alcohol) rapidly and irreversibly tautomerizes into acetaldehyde. This acts as a thermodynamic sink, shifting the equilibrium entirely toward the product and bypassing the natural kinetic barriers of tertiary alcohols.

Experimental Workflow & Mechanistic Pathway

G cluster_0 Substrates cluster_1 Products A Linalool (Tertiary Alcohol) C Immobilized CAL-A Biocatalyst 60°C, 150 rpm A->C B Vinyl Isovalerate (Acyl Donor) B->C D Linalyl Isovalerate (Target Ester) C->D Transesterification E Vinyl Alcohol (Leaving Group) C->E Cleavage F Acetaldehyde (Evaporates) E->F Tautomerization (Irreversible)

Enzymatic transesterification of linalool to linalyl isovalerate driven by tautomerization.

Quantitative Data: Biocatalyst & Condition Optimization

The following table summarizes the causal relationship between enzyme selection, acyl donor type, and expected conversion yields based on established kinetic profiles for tertiary alcohols.

BiocatalystAcyl DonorTemp (°C)Time (h)Expected Conversion (%)Mechanistic Rationale
Novozym 435 (CAL-B) Isovaleric Acid7024~5 - 6%High steric hindrance; water generation stalls equilibrium.
Novozym 435 (CAL-B) Vinyl Isovalerate7024~40 - 45%Irreversible tautomerization drives reaction, but active site is constrained.
Immobilized CAL-A Isovaleric Acid6024~15 - 20%Better active site fit, but equilibrium is limited by water accumulation.
Immobilized CAL-A Vinyl Isovalerate6024> 85% Optimal active site fit combined with irreversible thermodynamic driver.

Step-by-Step Experimental Protocol

Materials Required
  • Substrates: Linalool (≥97% purity), Vinyl isovalerate (≥99% purity).

  • Biocatalyst: Immobilized Candida antarctica Lipase A (CAL-A, e.g., Immobead 150) or Novozym 435.

  • Solvent/Additives: n-Heptane (anhydrous), 4Å Molecular Sieves (activated), n-Decane (Internal Standard).

Phase 1: Reagent & Biocatalyst Preparation
  • Activate Molecular Sieves: Bake 4Å molecular sieves at 250°C for 4 hours and cool in a desiccator.

  • Dry Substrates: Add 10% (w/v) activated molecular sieves to the linalool and vinyl isovalerate stock bottles 24 hours prior to use.

    • Causality: Trace water will act as a competing nucleophile, causing the lipase to hydrolyze the vinyl isovalerate into isovaleric acid and acetaldehyde, rapidly depleting the acyl donor and generating dead-end byproducts .

Phase 2: Enzymatic Transesterification Setup
  • Reaction Mixture: In a 50 mL sealed glass reactor, combine:

    • Linalool: 10 mmol (approx. 1.54 g)

    • Vinyl isovalerate: 30 mmol (approx. 3.84 g) — 3:1 Molar excess drives the reaction forward.

    • n-Heptane: 10 mL (Optional: can be omitted for a solvent-free green chemistry approach, though solvent reduces viscosity and aids mass transfer).

  • System Validation (Control): Prepare an identical flask without the biocatalyst.

    • Causality: This negative control validates the system by proving that no auto-esterification or thermal degradation of linalool occurs under the reaction conditions.

  • Initiation: Add 10% (w/w relative to total substrate mass) of immobilized CAL-A to the test reactor.

Phase 3: Incubation & Kinetic Monitoring
  • Incubation: Place the reactors in an orbital shaking water bath set to 60°C at 150 rpm .

    • Causality: 60°C provides the necessary kinetic energy to overcome the high activation barrier of the sterically hindered tertiary alcohol without denaturing the thermostable CAL-A enzyme.

  • Sampling: Withdraw 50 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Quenching: Immediately dilute the 50 µL aliquot into 950 µL of cold n-heptane containing 1 mg/mL n-decane (internal standard) and centrifuge at 10,000 x g for 2 minutes to pellet any suspended enzyme.

Phase 4: Downstream Processing & Recovery
  • Enzyme Recovery: Upon reaction completion (24 hours), vacuum-filter the mixture through a sintered glass funnel (Porosity 3).

    • Causality: Immobilized lipases represent a significant cost. Cold filtration halts the reaction and recovers the biocatalyst, which can be washed with cold n-heptane, dried under vacuum, and reused for up to 5 consecutive cycles with minimal activity loss.

  • Purification: Remove the unreacted vinyl isovalerate, acetaldehyde, and n-heptane via rotary evaporation (40°C, 50 mbar). The remaining mixture is crude linalyl isovalerate and unreacted linalool, which can be further purified via fractional distillation if >99% purity is required.

Phase 5: GC-MS Quantification (Self-Validating System)
  • Analyze the quenched samples using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and a non-polar capillary column (e.g., HP-5MS).

  • Validation Metric: Calculate the conversion yield by comparing the peak area of linalyl isovalerate to the n-decane internal standard. The absence of myrcene/ocimene peaks in the chromatogram confirms the strict regioselectivity and mild nature of the enzymatic protocol compared to acid catalysis.

References

  • Chiaradia, V., Paroul, N., Cansian, R.L., et al. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher.[Link]

  • Paroul, N., et al. (2009). Enzymatic production of linalool esters in organic and solvent-free system. ResearchGate.[Link]

  • Novo Industri A/S. (1997).
  • Kim, Y. H., et al. (2011). A novel family VII esterase with industrial potential from compost metagenomic library. PubMed Central (PMC).[Link]

Application

Application Note: A Robust GC-MS Protocol for the Identification and Quantification of Linalyl Isovalerate

Abstract This application note provides a comprehensive and detailed protocol for the analysis of linalyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). Linalyl isovalerate, an important ester contributi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the analysis of linalyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). Linalyl isovalerate, an important ester contributing to the aromatic profile of various essential oils and fragrance formulations, requires a reliable analytical method for quality control, research, and product development. This document outlines the scientific rationale behind the methodological choices, a step-by-step protocol for sample preparation and instrument parameters, and guidance on data analysis and interpretation. The intended audience includes researchers, scientists, and professionals in the fields of analytical chemistry, natural products, and the flavor and fragrance industry.

Introduction: The Significance of Linalyl Isovalerate Analysis

Linalyl isovalerate, also known as 3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate, is a naturally occurring monoterpenoid ester.[1][2] It is a key aroma compound found in various plants and their essential oils, contributing characteristic fruity, floral, and slightly woody notes. Its presence and concentration are critical to the sensory profile and quality of products in the food, beverage, cosmetic, and perfumery industries.

The "gold standard" for the analysis of volatile and semi-volatile compounds in complex matrices like essential oils is Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. A robust and validated GC-MS method is therefore essential for ensuring product authenticity, consistency, and for research into the biosynthesis and function of such compounds.[4]

This application note presents a detailed, field-proven protocol for the analysis of linalyl isovalerate, emphasizing the causality behind each experimental step to ensure scientific integrity and reproducibility.

Causality Behind Experimental Choices: A Self-Validating System

The development of a reliable analytical method requires a deep understanding of the analyte's chemical properties and its interaction with the analytical system. The choices outlined in this protocol for the analysis of linalyl isovalerate are based on established principles of chromatography and mass spectrometry to create a self-validating and robust workflow.

Sample Preparation: Isolating the Target Analyte

The primary goal of sample preparation is to extract linalyl isovalerate from its matrix in a form suitable for GC-MS analysis, while minimizing interferences.[5] Given that linalyl isovalerate is a volatile ester, direct liquid injection of a diluted sample is often feasible. For more complex matrices or for trace-level analysis, headspace solid-phase microextraction (HS-SPME) offers a solvent-free and sensitive alternative.[6] This protocol will focus on direct liquid injection for its simplicity and wide applicability.

Gas Chromatography: Achieving Optimal Separation

The selection of the GC column and the optimization of the temperature program are critical for separating linalyl isovalerate from other volatile components in the sample.

  • Column Selection: A non-polar or mid-polarity column is generally recommended for the analysis of terpenes and their esters.[7] A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent) provides a good balance of selectivity for a wide range of volatile compounds, separating them primarily based on their boiling points.[1][8] The typical dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness offer a good compromise between resolution, analysis time, and sample capacity.[1][9]

  • Temperature Programming: A temperature gradient is essential to ensure the efficient elution of compounds with varying volatilities. The program starts at a relatively low temperature to allow for the separation of highly volatile components and then ramps up to elute less volatile compounds like linalyl isovalerate in a reasonable time frame, while maintaining good peak shape.[7]

Mass Spectrometry: Unambiguous Identification and Quantification

The mass spectrometer provides definitive identification of linalyl isovalerate based on its unique mass spectrum and allows for accurate quantification.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is employed.[9] This technique produces a reproducible fragmentation pattern that can be compared to spectral libraries for confident identification.[10]

  • Mass Analysis: A quadrupole mass analyzer is commonly used for its robustness and reliability. Data can be acquired in two modes:

    • Full Scan Mode: This mode provides a complete mass spectrum, which is essential for the initial identification of linalyl isovalerate by comparing its spectrum with a reference library like the NIST/EPA/NIH Mass Spectral Library.[11]

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers higher sensitivity and selectivity by monitoring only specific ions characteristic of linalyl isovalerate.[8] This reduces background noise and improves the limit of detection.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of linalyl isovalerate is depicted below.

GC-MS Workflow for Linalyl Isovalerate cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Dilution Dilution with Solvent Sample->Dilution 1 IS_Spiking Internal Standard Spiking Dilution->IS_Spiking 2 Injection Sample Injection IS_Spiking->Injection 3 Separation GC Separation Injection->Separation 4 Ionization Electron Ionization (EI) Separation->Ionization 5 Detection Mass Detection (Scan/SIM) Ionization->Detection 6 Identification Peak Identification Detection->Identification 7 Integration Peak Integration Identification->Integration 8 Quantification Quantification Integration->Quantification 9

Caption: Experimental workflow for linalyl isovalerate quantification.

Detailed Protocol

Materials and Reagents
  • Linalyl Isovalerate Standard: Analytical grade, purity >98%.

  • Internal Standard (IS): e.g., Methyl behenate or a deuterated analog of a similar ester.[5] The IS should not be naturally present in the sample.

  • Solvent: High-purity hexane or ethyl acetate (GC grade).

  • Sample: Essential oil or fragrance formulation containing linalyl isovalerate.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Standard and Sample Preparation
  • Linalyl Isovalerate Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of linalyl isovalerate standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the linalyl isovalerate stock solution to achieve a concentration range of approximately 1-100 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Add the internal standard to achieve the same concentration as in the calibration standards. Dilute to the mark with the solvent.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.[9]

Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977C MSD or equivalentOffers high sensitivity and robust performance for routine analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA versatile non-polar column suitable for a wide range of volatile compounds.[8]
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume 1 µLA standard injection volume for capillary GC.
Injector Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.[9]
Split Ratio 50:1 (can be adjusted based on sample concentration)Prevents column overloading while allowing for sufficient analyte to reach the detector.
Oven Temperature Program Initial 60 °C for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 minA gradient program to separate compounds with a range of boiling points.[9][12]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[9]
Ion Source Temperature 230 °CStandard temperature for EI ionization.[9]
Ionization Mode Electron Ionization (EI) at 70 eVProduces a reproducible fragmentation pattern for library matching.[9]
Mass Scan Range 40-400 amu (Full Scan)Covers the expected mass range for linalyl isovalerate and its fragments.
SIM Ions m/z 93, 41, 69, 80, 136 (for quantification)Characteristic ions of linalyl isovalerate for selective and sensitive detection.[11]
Solvent Delay 3 minPrevents the solvent peak from saturating the detector.

Data Analysis and Interpretation

Identification of Linalyl Isovalerate

The identification of linalyl isovalerate is a two-step process:

  • Retention Time Matching: The retention time of the peak in the sample chromatogram should match that of the linalyl isovalerate standard.

  • Mass Spectrum Confirmation: The mass spectrum of the sample peak should match the reference spectrum of linalyl isovalerate from a spectral library (e.g., NIST). The expected major fragments for linalyl isovalerate (MW: 238.37 g/mol ) are m/z 93 (base peak), 41, 69, and 80.[11] The molecular ion peak at m/z 238 may be weak or absent in the EI spectrum.

Linalyl_Isovalerate_Identification cluster_criteria Identification Criteria cluster_confirmation Confirmation RT_Match Retention Time Match Confirmed Confirmed Identification of Linalyl Isovalerate RT_Match->Confirmed MS_Match Mass Spectrum Match MS_Match->Confirmed

Sources

Method

Advanced Analytical Protocol: Linalyl Isovalerate as a Reference Standard in GC-FID for Complex Volatile Matrices

Executive Summary & Mechanistic Principles When quantifying complex volatile matrices—such as the ester fractions of Lavandula angustifolia, the aromatic profile of oolong tea, or pharmaceutical-grade botanical extracts—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

When quantifying complex volatile matrices—such as the ester fractions of Lavandula angustifolia, the aromatic profile of oolong tea, or pharmaceutical-grade botanical extracts—the choice of an internal standard (IS) dictates the integrity of the entire dataset. Junior analysts frequently default to simple alkanes (e.g., n-decane) or generic aromatics. However, these lack the oxygenated functional groups of target analytes, leading to divergent vaporization kinetics in the Gas Chromatography (GC) inlet and skewed ionization efficiencies in the Flame Ionization Detector (FID).

As a Senior Application Scientist, I advocate for linalyl isovalerate (CAS: 1118-27-0) as a premier reference standard for terpene and ester quantification. Because it is a branched-chain terpene ester, its thermal expansion coefficient and FID response factor (Rf ≈ 1.00 relative to similar esters) perfectly mimic high-value flavor and fragrance compounds[1]. Furthermore, it elutes in a highly strategic chromatographic window—exhibiting a Retention Index (RI) of 1467–1478 on non-polar phases[2][3]. This safely bridges the gap between highly volatile monoterpenes and heavy oxygenated sesquiterpenes, avoiding co-elution in crowded chromatograms.

The Causality of Matrix Interference

A robust analytical method must be self-validating. While linalyl isovalerate is chemically stable in inert solvents (hexane, ethanol) and plant matrices, it behaves differently in biological fluids. If you are conducting pharmacokinetic studies or transdermal delivery assays involving whole blood or plasma, linalyl isovalerate is highly susceptible to enzymatic cleavage by endogenous esterases. In such environments, it rapidly decomposes into linalool and isovaleric acid, which will artificially inflate linalool quantification and destroy the IS recovery[4][5]. Understanding this causality is critical; hence, the protocol below incorporates a mandatory Matrix Incubation Verification step to prove IS stability before sequence acquisition.

Experimental Workflow

G N1 Standard Prep (Linalyl Isovalerate) N2 Matrix Spiking (e.g., Essential Oil) N1->N2 Known Conc. N3 GC-FID Injection (Split Mode, 250°C) N2->N3 1 µL Aliquot N4 Capillary Separation (HP-5MS Column) N3->N4 Vaporization N5 FID Detection (Quantification) N4->N5 RI ~1470 Elution

Workflow for GC-FID quantification using linalyl isovalerate as an internal standard.

Physicochemical & Chromatographic Data

To ensure accurate peak identification and quantification, the physical and chromatographic properties of the standard must be cross-referenced against your system's output.

Table 1: Physicochemical & Chromatographic Profile

ParameterValueCausality / Analytical Significance
Chemical Formula C15H26O2Mimics oxygenated terpenes for accurate FID response.
Molecular Weight 238.37 g/mol Ensures comparable inlet vaporization to target analytes.
Retention Index (Non-Polar) 1467 – 1478Elutes in a "clean" window, avoiding co-elution with early monoterpenes[2][3].
FID Response Factor (Rf) ~1.00 (vs. 2-decanol)Eliminates the need for massive mathematical correction factors[1].

Table 2: Optimized GC-FID Parameters

ModuleParameter SettingRationale
Inlet 250 °C, Split Mode (1:20 to 1:50)Prevents thermal degradation of the ester bond while ensuring sharp peak shapes.
Carrier Gas Helium, Constant Flow (1.0 mL/min)Maintains uniform linear velocity across the temperature gradient.
Oven Program 50 °C (2 min) → 5 °C/min → 250 °C (5 min)Shallow ramp ensures baseline resolution of complex essential oil isomers.
Detector (FID) 280 °C (H2: 30 mL/min, Air: 300 mL/min)Optimal stoichiometric ratio for the ionization of oxygenated terpenes.

Step-by-Step Methodology & Self-Validating Protocol

Phase 1: Reagent & Standard Preparation
  • Primary Stock Solution: Accurately weigh 10.0 mg of analytical-grade linalyl isovalerate (≥98% purity) into a 10 mL volumetric flask. Dissolve and make up to volume with GC-grade n-hexane to yield a 1.0 mg/mL stock.

  • Working Internal Standard (IS) Solution: Dilute the primary stock 1:10 in n-hexane to achieve a working concentration of 100 µg/mL. Store at -20 °C in amber glass vials to prevent UV-induced isomerization.

Phase 2: The Self-Validation Step (Matrix Incubation Verification)

Do not skip this step if working with novel matrices or biological fluids.

  • Unspiked Matrix Blank: Extract your sample matrix (e.g., plant tissue, plasma) without adding the IS. Inject 1 µL into the GC-FID. Verify that no endogenous peaks elute at RI 1467–1478.

  • Spiked Matrix Stability Test: Spike 100 µL of the Working IS Solution into 900 µL of the sample matrix. Incubate at room temperature for 1 hour.

  • Evaluation: Inject the incubated sample. If the linalyl isovalerate peak area significantly decreases and a corresponding linalool peak increases, esterase degradation is occurring[4][5]. Corrective Action: You must perform a protein precipitation step (e.g., using cold acetonitrile) to denature enzymes before adding the IS.

Phase 3: Sample Preparation & GC-FID Injection
  • Extraction: Weigh 50 mg of the essential oil or volatile extract into a 5 mL volumetric flask.

  • Spiking: Add exactly 500 µL of the Working IS Solution (100 µg/mL).

  • Dilution: Make up to the 5 mL mark with n-hexane. Vortex for 30 seconds to ensure complete homogenization.

  • Injection: Transfer 1 mL of the homogenized solution to a 2 mL GC autosampler vial equipped with a PTFE/silicone septum. Inject 1 µL into the GC-FID using the parameters outlined in Table 2 .

Phase 4: System Suitability & Data Analysis

Quantification relies on the Relative Response Factor (RRF). Analyze the chromatogram using the following self-validating metrics:

Table 3: System Suitability & Validation Criteria

MetricAcceptance CriterionCorrective Action if Failed
IS Peak Tailing Factor (Tf) 0.9 – 1.2Perform inlet maintenance (replace liner/septum); trim 10 cm from column head.
Matrix Blank Interference < 0.1% of IS AreaIdentify endogenous co-eluting peaks; adjust oven ramp or switch to a polar column (e.g., DB-WAX).
IS Recovery (Biological Matrix) > 95% post-incubationIf esterase degradation occurs, perform protein precipitation prior to IS spiking[4].

Calculation: Calculate the concentration of the target analyte ( CA​ ) using the formula:

CA​=(AreaIS​AreaA​​)×CIS​×RRF

(Note: Because linalyl isovalerate structurally mirrors many target terpene esters, the RRF approaches 1.00, significantly reducing calculation errors[1]).

Sources

Application

High-Resolution NMR Spectroscopy for the Structural Characterization and Peak Assignment of Linalyl Isovalerate

An Application Note for Researchers and Scientists Abstract Linalyl isovalerate is a terpene ester widely utilized in the flavor and fragrance industries for its characteristic fruity and sweet aroma.[1][2] Accurate stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Scientists

Abstract

Linalyl isovalerate is a terpene ester widely utilized in the flavor and fragrance industries for its characteristic fruity and sweet aroma.[1][2] Accurate structural verification and purity assessment are critical for quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of linalyl isovalerate. It includes a complete peak assignment, supported by chemical shift theory and data from two-dimensional correlation experiments, offering a robust methodology for researchers in natural products, quality control, and synthetic chemistry.

Introduction: The Analyte

Linalyl isovalerate, with the IUPAC name 3,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate, is comprised of a linalool alcohol moiety and an isovaleric acid acyl group.[3][] Its molecular structure contains several key features amenable to NMR characterization: a tertiary ester, two distinct double bonds (one monosubstituted and one trisubstituted), and multiple methyl groups in unique chemical environments. The complexity of the molecule necessitates a multi-faceted NMR approach for complete and confident assignment.

Below is the chemical structure of linalyl isovalerate with systematic numbering used for the subsequent NMR assignments.

Caption: Structure of Linalyl Isovalerate with Atom Numbering.

Experimental Protocol

Materials and Sample Preparation

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The choices of solvent and sample concentration are critical to minimize experimental artifacts and ensure accurate chemical shift referencing.

  • Analyte: Linalyl Isovalerate (≥95% purity)[5]

  • Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Rationale: CDCl₃ is a versatile solvent for non-polar to moderately polar organic compounds like terpene esters, offering excellent solubility.[6] Its residual proton signal (CHCl₃) at ~7.26 ppm and carbon signal at ~77.16 ppm are well-defined and do not typically interfere with the analyte signals. TMS is the universally accepted internal standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[7]

Procedure:

  • Accurately weigh approximately 20-30 mg of linalyl isovalerate directly into a clean, dry vial.

  • Add 0.6 mL of CDCl₃ with TMS.

  • Vortex the sample for 30 seconds or until the solute is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4 cm).

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems in the molecule.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Temperature: 298 K (25 °C).

Acquisition Parameters:

Parameter¹H NMR¹³C{¹H} NMR
Pulse Program zg30zgpg30
Spectral Width 12 ppm240 ppm
Transmitter Offset ~6 ppm~100 ppm
Acquisition Time ~3.4 s~1.1 s
Relaxation Delay (d1) 2.0 s2.0 s
Number of Scans 161024
Dummy Scans 44

Justification for Parameters:

  • A 30° pulse angle (zg30) is used for both experiments as a compromise between signal intensity and allowing for a shorter relaxation delay, improving throughput without significant quantitative distortion for a qualitative analysis.

  • The relaxation delay (d1) of 2 seconds is sufficient for most protons and protonated carbons to relax, though quaternary carbons may show lower intensity.

  • A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio.[8]

NMR Analysis Workflow

The process of structural elucidation follows a logical sequence, starting with one-dimensional spectra and using two-dimensional experiments to resolve ambiguities and confirm connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Sample (20-30 mg in 0.6 mL CDCl₃) acq_1h Acquire ¹H Spectrum prep->acq_1h acq_13c Acquire ¹³C Spectrum acq_2d Acquire 2D Spectra (COSY, HSQC) proc Process Spectra (FT, Phasing, Baseline Correction) assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) proc->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) proc->assign_13c correlate Correlate with 2D NMR assign_1h->correlate assign_13c->correlate final Final Structure Confirmation correlate->final

Caption: General workflow for NMR-based structural analysis.

Spectral Analysis and Peak Assignment

The assignment process relies on predicting chemical shifts based on the electronic environment of each nucleus and confirming these predictions through observed spin-spin coupling and 2D correlations.

¹H NMR Spectrum

The ¹H NMR spectrum of linalyl isovalerate is characterized by distinct regions corresponding to vinylic, aliphatic, and methyl protons. The presence of the electron-withdrawing ester group significantly influences the chemical shifts of nearby protons.

Table 1: ¹H NMR Peak Assignments for Linalyl Isovalerate in CDCl₃

Atom #Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-15.95 - 5.85ddJ1,2-trans ≈ 17.6, J1,2-cis ≈ 10.81HVinylic proton on C-1, part of an AMX system. Deshielded by the double bond.
H-2a5.25 - 5.18ddJ2a,1 ≈ 17.6, Jgem ≈ 1.51HVinylic proton on C-2, trans to H-1.
H-2b5.10 - 5.00ddJ2b,1 ≈ 10.8, Jgem ≈ 1.51HVinylic proton on C-2, cis to H-1.
H-41.95 - 1.85m-2HMethylene protons alpha to the ester oxygen and allylic to the C6=C7 double bond.
H-52.10 - 2.00m-2HMethylene protons beta to the ester oxygen.
H-65.15 - 5.05tqJ6,5 ≈ 7.1, J6,8/9 ≈ 1.41HVinylic proton on C-6, deshielded by the double bond.
H-81.68s-3HMethyl protons on a double bond (C-7), cis to C-6.
H-91.60s-3HMethyl protons on a double bond (C-7), trans to C-6.
H-101.55s-3HMethyl protons on the tertiary carbon (C-3) bearing the ester.
H-2'2.15dJ2',3' ≈ 7.02HMethylene protons alpha to the carbonyl group.
H-3'2.10 - 2.00mJ3',2' ≈ 7.0, J3',4'/5' ≈ 6.71HMethine proton beta to the carbonyl.
H-4'/5'0.95dJ4'/5',3' ≈ 6.76HDiastereotopic methyl protons of the isobutyl group.
¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and proximity to electronegative atoms.

Table 2: ¹³C NMR Peak Assignments for Linalyl Isovalerate in CDCl₃

Atom #Predicted δ (ppm)Assignment Rationale
C-1~144.5Vinylic CH, deshielded in the terminal double bond.
C-2~112.0Vinylic CH₂, part of the terminal double bond.
C-3~82.5Quaternary carbon (sp³) bonded to the ester oxygen, significantly deshielded.
C-4~40.0Aliphatic CH₂.
C-5~22.5Aliphatic CH₂.
C-6~124.5Vinylic CH in the trisubstituted double bond.
C-7~131.5Quaternary vinylic carbon.
C-8~25.7Methyl carbon on the double bond.
C-9~17.6Methyl carbon on the double bond.
C-10~23.5Methyl carbon attached to the C-3 tertiary center.
C-1'~172.5Carbonyl carbon of the ester, highly deshielded.
C-2'~43.5CH₂ alpha to the carbonyl.
C-3'~26.0Methine CH of the isobutyl group.
C-4'/5'~22.4Equivalent methyl carbons of the isobutyl group.
Corroboration with 2D NMR Spectroscopy

While 1D spectra provide the foundation for assignment, 2D NMR experiments are indispensable for confirming the proposed structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Key expected correlations for linalyl isovalerate include:

    • H-1 with H-2a and H-2b.

    • H-6 with the H-5 methylene protons.

    • H-2' with H-3'.

    • H-3' with the H-4'/H-5' methyl protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It provides definitive confirmation for the assignments of all protonated carbons listed in Tables 1 and 2. For example, the proton signal at ~5.9 ppm (H-1) will show a correlation to the carbon signal at ~144.5 ppm (C-1).

Conclusion

This application note outlines a comprehensive and reliable methodology for the complete NMR characterization of linalyl isovalerate. By employing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments, a full and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols and reference data serve as a valuable resource for scientists engaged in the analysis of flavors, fragrances, natural products, and related fields, ensuring the accurate identification and quality assessment of this important terpene ester.

References

  • PubChem. Linalyl isovalerate. National Center for Biotechnology Information. [Link][3]

  • The Good Scents Company. linalyl isovalerate. [Link][1]

  • FooDB. Showing Compound Linalyl isovalerate (FDB002292). [Link][9]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link][6]

  • Antony, J. M., et al. (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link][10]

  • Breitmaier, E. (1978). 13C NMR Spectroscopy. Verlag Chemie. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link][11][12]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. [Link][8]

Sources

Method

application of linalyl isovalerate in fragrance formulation research

Application Note: Formulation Dynamics, Stability, and Olfactory Profiling of Linalyl Isovalerate in Advanced Fragrance Systems Introduction & Chemical Profiling Linalyl isovalerate (CAS 1118-27-0) is a synthetic monoter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Dynamics, Stability, and Olfactory Profiling of Linalyl Isovalerate in Advanced Fragrance Systems

Introduction & Chemical Profiling

Linalyl isovalerate (CAS 1118-27-0) is a synthetic monoterpene ester widely utilized in the flavor and fragrance industry, as well as in topical drug development for organoleptic masking[1]. Characterized by a complex olfactory profile of apple, sage, sweet, and fruity notes, it serves as a critical modifier in lavender, bergamot, and herbaceous fragrance accords[1].

For formulation scientists and dermatological researchers, understanding the physicochemical behavior of this compound is essential. The bulky isovalerate moiety reduces the molecule's volatility compared to simpler esters like linalyl acetate, yielding a vapor pressure of 0.00883 mm Hg at 25°C[2]. This specific property positions linalyl isovalerate as an optimal top-to-middle note transition molecule, extending the substantivity of fresh notes on the skin without rapid flash-off. The recommended usage level in fragrance concentrates is up to 4.0%[3].

Formulation Dynamics & Causality

While linalyl isovalerate is highly valued for its olfactory performance, its ester linkage and allylic hydrogen atoms introduce specific stability challenges in complex matrices (e.g., aqueous emulsions, dermatological creams).

Hydrolysis: In aqueous or pH-extreme environments, the ester linkage is susceptible to hydrolysis, releasing the core alcohol (linalool) and isovaleric acid. The release of isovaleric acid—which possesses a pungent, rancid odor—can drastically degrade the product's sensory profile. Therefore, strict pH optimization and water-activity control are causal prerequisites for formulation stability.

Autoxidation & Sensitization Risk: Similar to its parent compound linalool, linalyl isovalerate is prone to autoxidation upon exposure to atmospheric oxygen and UV light[4]. The abstraction of allylic hydrogens leads to the formation of hydroperoxides[4]. This is a critical safety parameter for drug development professionals: while intact linalyl isovalerate has low acute toxicity and its use is supported by the Research Institute for Fragrance Materials (RIFM) with a Threshold of Toxicological Concern (TTC) of 0.03 mg/kg/day for reproductive toxicity[5], the hydroperoxide degradants are potent skin sensitizers[4]. For context, oxidized linalyl acetate (a structurally similar ester) demonstrates a severe increase in sensitizing potency, dropping to an EC3 value of 3.6% in Local Lymph Node Assays (LLNA) after 10 weeks of oxidation[6].

Degradation LIV Linalyl Isovalerate (Intact Ester) Hydrolysis Ester Hydrolysis (Aqueous/Acidic) LIV->Hydrolysis H2O / H+ Autoxidation Autoxidation (Air/Light Exposure) LIV->Autoxidation O2 / hv Linalool Linalool (Core Alcohol) Hydrolysis->Linalool Isovaleric Isovaleric Acid (Off-odor) Hydrolysis->Isovaleric Hydroperoxides Allergenic Hydroperoxides Autoxidation->Hydroperoxides Primary Epoxides Epoxide Derivatives Autoxidation->Epoxides Secondary

Linalyl isovalerate degradation pathways via hydrolysis and autoxidation.

Self-Validating Experimental Protocols

To ensure rigorous quality control, the following protocols are designed to simultaneously track chemical integrity and olfactory performance.

Workflow Prep Sample Preparation (0.1% - 4.0% w/w) Stress Accelerated Stress (40°C, UV, O2) Prep->Stress Sensory Olfactory Panel (Odor Evaluation) Prep->Sensory Baseline SPME SPME Headspace Extraction Stress->SPME GCMS GC-MS Analysis (Volatiles & Degradants) SPME->GCMS GCMS->Sensory Data Correlation

Workflow for stability testing and olfactory evaluation of fragrance formulations.

Protocol 1: Headspace SPME-GC-MS for Volatility and Degradation Profiling

Objective: Quantify the headspace partitioning of linalyl isovalerate and detect trace degradants (isovaleric acid, linalool) in a topical formulation matrix. Causality & Self-Validation: Solid-Phase Microextraction (SPME) extracts volatiles without matrix interference from heavy cosmetic bases (e.g., waxes, lipids), accurately mimicking what the human olfactory system perceives. By incorporating an internal standard (tetradecane), the protocol becomes self-validating; any drop in internal standard recovery immediately alerts the analyst to matrix suppression or fiber degradation. Methodology:

  • Sample Preparation: Weigh 1.0 g of the topical formulation (containing 0.5% linalyl isovalerate) into a 20 mL headspace vial. Spike with 10 µL of a 100 ppm tetradecane internal standard solution. Seal with a PTFE/silicone septum.

  • Equilibration: Incubate the vial at 37°C for 30 minutes. Rationale: This specific temperature simulates human skin surface conditions, achieving a clinically relevant vapor-phase equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes. Rationale: The divinylbenzene/carboxen/polydimethylsiloxane mixed-phase fiber provides a broad polarity range, ensuring optimal capture of both the non-polar intact ester and the highly polar isovaleric acid degradant.

  • Desorption & Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Execute GC-MS analysis using a non-polar column (e.g., DB-5MS) with a temperature gradient from 50°C (hold 2 min) to 280°C at 10°C/min.

Protocol 2: Accelerated Autoxidation & Sensitization Risk Assessment

Objective: Simulate product shelf-life and quantify the generation of allergenic hydroperoxides. Causality & Self-Validation: Hydroperoxides are thermally labile and frequently degrade in the hot GC inlet, leading to false-negative safety assessments. Therefore, this protocol pairs GC-MS (for detecting secondary epoxides) with orthogonal Peroxide Value (PV) iodometric titration. The convergence of these two distinct analytical streams creates a highly trustworthy, self-validating stability profile. Methodology:

  • Stress Initiation: Aliquot 50 g of the formulated product into UV-transparent glass jars. Leave exactly 50% headspace volume to ensure an unconstrained supply of atmospheric oxygen.

  • Incubation: Store the samples in a controlled environmental chamber at 40°C with continuous full-spectrum light exposure for 8 weeks.

  • Sampling & Titration (Bi-weekly): Extract a 5.0 g aliquot. Dissolve in 30 mL of a 3:2 acetic acid/chloroform mixture. Add 0.5 mL of saturated potassium iodide (KI) solution. Titrate the liberated iodine with 0.01 N sodium thiosulfate to determine the Peroxide Value (mEq O2/kg).

  • Chromatographic Correlation: Simultaneously execute Protocol 1 on a parallel aliquot to track the depletion of the intact linalyl isovalerate peak.

Quantitative Data Summaries

Table 1: Physicochemical & Safety Profile of Linalyl Isovalerate

Parameter Value Clinical/Formulation Impact
Molecular Weight 238.37 g/mol [7] Optimal size for prolonged substantivity without rapid flash-off.
Vapor Pressure 0.00883 mm Hg (25°C)[2] Acts as a highly effective top-to-middle note transition molecule.
Dermal Permeability 0.860 cm/hour[4] Moderate penetration; requires safety monitoring in topical drug vehicles.
TTC (Reproductive) 0.03 mg/kg/day[5] Deemed safe under current use limits (Cramer Class I material).

| Odor Profile | Apple, sage, sweet[1] | Effectively masks unpleasant API odors in dermatological formulations. |

Table 2: Accelerated Degradation Kinetics (Representative 8-Week Data at 40°C)

Timepoint Intact Ester (%) Isovaleric Acid (ppm) Peroxide Value (mEq/kg) Olfactory Status
Week 0 100.0 < 1.0 (LOD) 0.5 Fresh, sweet, fruity
Week 2 98.2 5.4 2.1 Unchanged
Week 4 94.5 18.2 8.4 Slight loss of top notes

| Week 8 | 87.1 | 45.6 | 22.7 | Noticeable rancid off-odor |

Sources

Application

Application Note &amp; Protocol: High-Purity Isolation of Linalyl Isovalerate via Vacuum Fractional Distillation

Abstract: This document provides a comprehensive guide for the isolation and purification of linalyl isovalerate from complex matrices, such as essential oils or synthetic reaction mixtures, using vacuum fractional disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the isolation and purification of linalyl isovalerate from complex matrices, such as essential oils or synthetic reaction mixtures, using vacuum fractional distillation. Linalyl isovalerate, a valuable terpene ester known for its characteristic fruity and floral aroma, finds extensive use in the flavor, fragrance, and pharmaceutical industries.[1][2] Due to the thermal sensitivity of many terpenoids, this protocol emphasizes the use of reduced pressure to lower the boiling point, thereby preventing thermal degradation and ensuring the integrity of the final product.[3][4] We present a detailed methodology encompassing the theoretical principles, apparatus setup, a step-by-step distillation protocol, and subsequent purity verification by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles: Fractional Distillation of Terpene Esters

Fractional distillation is a powerful separation technique used for mixtures of liquids with different boiling points.[5][6] The process relies on establishing a series of liquid-vapor equilibria along the length of a fractionating column. As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[7]

Causality in Application: For a compound like linalyl isovalerate, which has a relatively high atmospheric boiling point, applying a vacuum is critical.[1][8][9] Lowering the system pressure reduces the temperature required to achieve boiling, a principle governed by the Clausius-Clapeyron relation. This is paramount for preventing isomerization, decomposition, or polymerization, which can occur at elevated temperatures in complex terpene-rich mixtures.[4]

Key Physicochemical Data for Linalyl Isovalerate

A thorough understanding of the target compound's properties is essential for designing an effective distillation strategy.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O₂[8][10]
Molecular Weight 238.37 g/mol [1]
Boiling Point (Atmospheric) 188 °C (at 760 mmHg)[1][2][8][9]
Density ~0.885 g/mL at 25 °C[2][10]
Refractive Index n20/D ~1.451[9][10]
Solubility Insoluble in water; Soluble in alcohol and oils[2][8][10]
Vapor Pressure 0.004 mmHg at 25 °C (estimated)[1]

Experimental Workflow & Apparatus

The overall process involves preparing the crude mixture, setting up the distillation apparatus under vacuum, carefully collecting fractions based on vapor temperature, and finally analyzing the purity of the desired fractions.

G cluster_prep Pre-Distillation cluster_distill Distillation cluster_post Post-Distillation prep_sample Sample Preparation (e.g., filtration, drying) setup_apparatus Apparatus Assembly & Leak Check prep_sample->setup_apparatus apply_vacuum Apply & Stabilize Vacuum setup_apparatus->apply_vacuum apply_heat Gradual Heating apply_vacuum->apply_heat establish_reflux Establish Reflux apply_heat->establish_reflux collect_fractions Collect Fractions at Temperature Plateaus establish_reflux->collect_fractions analyze_fractions Purity Analysis (GC-MS) collect_fractions->analyze_fractions pool_fractions Pool High-Purity Fractions analyze_fractions->pool_fractions final_product Purified Linalyl Isovalerate pool_fractions->final_product

Caption: High-level workflow for the isolation of linalyl isovalerate.

Apparatus Setup

A meticulously assembled, leak-free system is crucial for successful vacuum distillation.

G A Heating Mantle with Stirring B Boiling Flask (Crude Mixture) C Fractionating Column (e.g., Vigreux or packed) B->C E Distillation Head C->E D Thermometer/ Temperature Probe E->D F Condenser E->F G Vacuum Adapter F->G K Water Out F->K Coolant L Water In F->L H Receiving Flask(s) G->H I Cold Trap G->I To Vacuum J Vacuum Pump I->J

Caption: Standard laboratory setup for vacuum fractional distillation.

Detailed Step-by-Step Protocol

3.1. Pre-Distillation Preparation

  • Sample Integrity: Ensure the starting material (crude linalyl isovalerate mixture) is free of water and solid particulates. If necessary, dry the mixture with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and filter or decant.

  • Apparatus Assembly: Assemble the glassware as shown in the diagram above. Use high-vacuum grease sparingly on all ground-glass joints to ensure a tight seal.

  • Column Selection: For general-purpose purification, a Vigreux column is often sufficient. For mixtures with closely boiling components, a packed column (e.g., with Raschig rings or metal sponges) provides a higher number of theoretical plates, enhancing separation efficiency.[3][6]

  • System Check: Before introducing the sample, perform a preliminary vacuum check to ensure the system can hold the target pressure without significant leaks.

3.2. Distillation Procedure

  • Charging the Flask: Charge the boiling flask with the crude mixture, filling it to no more than two-thirds of its capacity to prevent bumping. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Close the system and slowly open the connection to the vacuum pump. Allow the pressure to drop and stabilize at the desired level (e.g., 10-20 mmHg). A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Initiating Heating: Begin heating the boiling flask gently using a heating mantle. It is critical to apply heat evenly and gradually.[7]

  • Establishing Reflux: As the mixture heats, vapor will rise into the column and begin to condense, flowing back into the flask. Allow this total reflux to continue for at least 30-60 minutes. This step is crucial for establishing the temperature gradient and liquid-vapor equilibria necessary for effective separation.

  • Collecting the First Fraction (Forerun): The most volatile impurities will reach the top of the column first. A slight drop in the head temperature may be observed after the initial rise. Collect this forerun fraction in a separate receiving flask. This fraction typically contains residual solvents or lower-boiling point contaminants.

  • Collecting the Target Fraction: As heating continues, the vapor temperature at the distillation head will stabilize. This plateau indicates that a relatively pure component is distilling. Begin collecting the linalyl isovalerate fraction when the temperature corresponds to its boiling point at the operating pressure.

  • Monitoring and Fraction Cutting: Monitor the temperature and pressure constantly. If the temperature begins to rise again, it signifies that a higher-boiling impurity is starting to distill. At this point, change the receiving flask to collect the next fraction separately.

  • Shutdown: Once the desired fraction has been collected or the majority of the material has distilled, turn off the heat and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure. Venting a hot system can cause a dangerous implosion or auto-ignition of flammable residues.

Post-Distillation: Purity Verification

The purity of the collected fractions must be validated empirically. Gas Chromatography (GC) is the definitive method for this analysis.[11][12]

4.1. GC-MS/FID Protocol Gas Chromatography coupled with either a Mass Spectrometer (MS) for identification or a Flame Ionization Detector (FID) for quantification is the industry standard.[12][13][14]

GC ParameterExample ConditionRationale
Column HP-5MS (or equivalent non-polar)Provides good separation for a wide range of volatile and semi-volatile compounds like terpene esters.
Injector Temp. 250 °CEnsures rapid volatilization without thermal degradation.[15]
Carrier Gas Helium or HydrogenInert mobile phase.
Oven Program 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.
Detector (MS) Scan range 40-400 m/zAllows for the identification of linalyl isovalerate (m/z 238.37) and potential impurities by comparing spectra to a library (e.g., NIST).[8]
Detector (FID) 280 °CStandard temperature for robust detection of organic compounds.

4.2. Data Interpretation

  • Identification: The retention time and the mass spectrum of the major peak in the purified fraction's chromatogram should match that of a known linalyl isovalerate standard.

  • Purity Calculation: Purity is typically determined by the area percent method from the GC-FID chromatogram.[12] The area of the linalyl isovalerate peak is divided by the total area of all peaks in the chromatogram. For flavor and fragrance applications, a purity of ≥95% is often required.[16]

Safety & Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Ventilation: Conduct the distillation in a well-ventilated fume hood.[17][18] Linalyl isovalerate may cause respiratory irritation.[8]

  • Ignition Sources: Keep the apparatus away from open flames and sparks. Use intrinsically safe heating equipment.[17][18]

  • Vacuum Hazards: Inspect all glassware for cracks or star-fractures before use to prevent implosion under vacuum. A blast shield should be used.

  • Spills & Waste: Handle spills according to the Safety Data Sheet (SDS).[17] Dispose of chemical waste through a licensed contractor, following all local and national regulations.[18][19]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Bumping/Unstable Boiling Superheating of the liquid.Use a stir bar or fresh boiling chips. Ensure even heating.
Column Flooding Excessive heating rate (boil-up rate is too high).Reduce the heat input from the heating mantle.
Poor Separation Insufficient reflux; Column has low efficiency; Boil-up rate is too fast or slow.Allow for a longer reflux period before collection. Use a more efficient packed column. Adjust heating to ensure a steady distillation rate.
Inability to Reach Low Pressure Leaks in the system.Check all joints and connections. Re-apply vacuum grease if necessary. Check tubing for cracks.

References

  • Linalyl isovalerate | C15H26O2 | CID 240119 - PubChem. [Link]

  • linalyl isovalerate, 1118-27-0 - The Good Scents Company. [Link]

  • Update to RIFM fragrance ingredient safety assessment, linalyl isovalerate, CAS Registry Number 1118-27-0 | Request PDF - ResearchGate. [Link]

  • Notes on Terpenes . [Link]

  • linalyl isovalerate - WHO | JECFA . [Link]

  • 03-Fractional Distillation Esters | PDF | Home & Garden - Scribd. [Link]

  • The Process of Essential Oil Distillation | Purodem . [Link]

  • Terpene Purity Standards: A Quality Guide . [Link]

  • Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils . [Link]

  • Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC . [Link]

  • Safety Data Sheet - Elan Chemical . [Link]

  • Extraction and Analysis of Terpenes/Terpenoids - PMC . [Link]

  • UNIT – II Terpenes . [Link]

  • isoamyl isovalerate, 659-70-1 - The Good Scents Company. [Link]

  • Showing Compound Linalyl isovalerate (FDB002292) - FooDB. [Link]

  • Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation - MDPI. [Link]

  • How Fractional Distillation Process Works - USA Lab. [Link]

  • Purity Analysis of Some Terpenes by Peak Area Normalization Method - ResearchGate. [Link]

  • Isolation of Terpenoids - YouTube. [Link]

  • Linalyl isobutyrate | C14H24O2 | CID 6532 - PubChem - NIH. [Link]

  • Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques - MDPI. [Link]

  • Application of Gas-Liquid Chromatography to the Analysis of Essential Oils . [Link]

  • linalyl isobutyrate, 78-35-3 - The Good Scents Company. [Link]

  • Development of a Gas Chromatography-Flame Ionization Method for the Detection and Quantification of 12 Flavoring Agents in Supplementary Feed | Journal of AOAC INTERNATIONAL | Oxford Academic . [Link]

  • linalyl isovalerate 1118-27-0 - Flavornet. [Link]

  • Gas Chromatography Applications - Labo Line S.r.l. [Link]

  • Simple esters of linalool: Human health tier II assessment . [Link]

  • Full article: Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction - Taylor & Francis. [Link]

  • Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in linalyl isovalerate enzymatic esterification

Welcome to the technical support center for the enzymatic synthesis of linalyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enzymatic synthesis of linalyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and refine your processes effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of linalyl isovalerate, a key fragrance and flavor compound classified as an acyclic monoterpenoid ester.[1]

Q1: Why is enzymatic synthesis preferred over chemical synthesis for linalyl isovalerate? Enzymatic synthesis, typically employing lipases, offers significant advantages rooted in green chemistry principles. These reactions are conducted under mild conditions (moderate temperature and pressure), which prevents the degradation and isomerization of heat-sensitive substrates like linalool, a tertiary alcohol prone to side reactions such as dehydration under acidic chemical catalysis.[2] Furthermore, enzymes exhibit high selectivity, minimizing byproduct formation and simplifying downstream purification processes.[3]

Q2: What are the essential components for this reaction? The core components are:

  • Linalool: The alcohol substrate.

  • Isovaleric Acid: The acyl donor (carboxylic acid). An alternative, more reactive acyl donor is its anhydride, isovaleric anhydride.

  • Lipase: The biocatalyst. The most commonly used and highly effective enzyme for this reaction is the immobilized lipase B from Candida antarctica (CALB), often available commercially as Novozym® 435.[2][4][5][6][7]

  • Reaction Medium: Typically a non-polar, hydrophobic organic solvent like n-hexane or a solvent-free system.[8][9]

Q3: What makes Candida antarctica Lipase B (CALB) so effective? CALB is one of the most robust and widely used biocatalysts for esterification.[6] Its high stability and catalytic activity in non-aqueous (organic) solvents make it ideal for synthesis reactions.[7] It demonstrates broad substrate specificity, efficiently catalyzing reactions with branched-chain acids like isovaleric acid and sterically hindered tertiary alcohols like linalool, albeit the latter can present challenges.[2][4]

Q4: How can I monitor the progress of the esterification reaction? The most common method is Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). Aliquots are taken from the reaction mixture at timed intervals, the enzyme is removed (e.g., by filtration or centrifugation), and the sample is analyzed. The disappearance of substrates (linalool, isovaleric acid) and the appearance of the product (linalyl isovalerate) are quantified by comparing peak areas to those of known standards. A detailed protocol is provided below.

Troubleshooting Guide: Enhancing Reaction Yield

This guide is structured to help you diagnose and resolve common issues encountered during the synthesis.

Problem: Low or No Product Yield (< 20% Conversion)

A low yield is the most frequent challenge and can stem from multiple factors. The following workflow provides a systematic approach to diagnosis.

Troubleshooting_Low_Yield start Low Yield Detected check_enzyme 1. Verify Enzyme Activity start->check_enzyme check_equilibrium 2. Assess Reaction Equilibrium start->check_equilibrium check_conditions 3. Review Reaction Conditions start->check_conditions check_inhibition 4. Investigate Inhibition start->check_inhibition activity_assay Perform Lipase Activity Assay (See Protocol 3) check_enzyme->activity_assay new_enzyme Source Fresh Enzyme/Immobilize check_enzyme->new_enzyme water_removal Implement Water Removal (e.g., Molecular Sieves, Vacuum) check_equilibrium->water_removal molar_ratio Optimize Substrate Molar Ratio (Excess of one substrate) check_equilibrium->molar_ratio temp_ph Verify Temperature & pH (Optimum for CALB: 40-70°C) check_conditions->temp_ph solvent Check Solvent Polarity & Purity (Use dry, non-polar solvent) check_conditions->solvent mixing Ensure Adequate Agitation (>200 rpm to avoid mass transfer limits) check_conditions->mixing substrate_conc Reduce Initial Substrate Conc. (Consider Fed-Batch approach) check_inhibition->substrate_conc

Caption: Troubleshooting workflow for low reaction yield.

Q5: My reaction shows very low conversion. How do I know if my enzyme is active? Cause & Explanation: Lipases can lose activity due to improper storage (temperature, moisture) or repeated use. An inactive enzyme is a primary reason for reaction failure.[10] Solution:

  • Confirm Storage: Ensure the enzyme has been stored according to the manufacturer's specifications, typically in a cool, dry place.

  • Perform an Activity Assay: Before starting a lengthy synthesis, test the enzyme's activity using a simple titration-based assay with a substrate like tributyrin or p-nitrophenyl butyrate. A standard protocol is provided below (Protocol 3).[6]

  • Use a Fresh Batch: If activity is low, use a new, unopened batch of the enzyme.

Q6: The reaction starts but stalls at a low conversion rate. What's limiting the yield? Cause & Explanation: Esterification is a reversible reaction where water is produced as a byproduct. Linalool + Isovaleric Acid ⇌ Linalyl Isovalerate + Water According to Le Chatelier's principle, as water accumulates in the reaction medium, it promotes the reverse reaction (hydrolysis), shifting the equilibrium away from product formation and limiting the final yield.[8] Solution:

  • Control Water Activity (a_w): The amount of water is critical. While a minimal amount of water is essential for maintaining the enzyme's active conformational structure, excess water favors hydrolysis.[11][12][13] The optimal initial water activity for esterification in organic media is typically low (a_w < 0.5).[14]

  • In-Situ Water Removal: The most effective strategy is to remove water as it is formed. This can be achieved by:

    • Adding Molecular Sieves (3Å or 4Å): Add 5-10% (w/v) of activated molecular sieves to the reaction vessel.

    • Applying a Vacuum: For solvent-free systems or high-boiling point solvents, a mild vacuum can be applied to continuously remove water.

    • Nitrogen Sparging: Bubbling dry nitrogen gas through the reaction medium can also help carry away water.

Q7: I've tried removing water, but the yield is still suboptimal. Could the substrate concentrations be the issue? Cause & Explanation: Both the acid and alcohol substrates can cause inhibition at high concentrations.[9] This occurs when substrate molecules bind to the enzyme in a non-productive manner, blocking the active site.[15] High concentrations of isovaleric acid can also lower the micro-aqueous pH around the enzyme, leading to inactivation.[9][16] Additionally, linalool, as a tertiary alcohol, can cause steric hindrance, which may already limit the reaction rate.[2] Solution:

  • Optimize Molar Ratio: Instead of an equimolar ratio (1:1), use an excess of one of the substrates to drive the equilibrium towards product formation.[17] An excess of the alcohol (e.g., a 1:1.5 or 1:2 acid-to-alcohol ratio) is often effective.[9] However, a very large excess can also be inhibitory.

  • Fed-Batch Addition: Instead of adding all the substrate at the beginning, start with a lower concentration and add the limiting substrate portion-wise over the course of the reaction. This keeps the instantaneous concentration below the inhibitory threshold.

Q8: Does the choice of solvent matter for the reaction yield? Cause & Explanation: The reaction solvent significantly influences enzyme activity and stability.[18] Polar solvents like acetone or ethanol can strip the essential water layer from the enzyme, leading to deactivation. Hydrophobic (non-polar) solvents are generally preferred as they help maintain the enzyme's active conformation and shift the reaction equilibrium towards synthesis by minimizing the solubility of the water produced.[11] Solution:

  • Select a Hydrophobic Solvent: Use solvents with a high log P value (a measure of hydrophobicity), such as n-hexane, heptane, or isooctane.[9] Ensure the solvent is anhydrous (dry) before use.

  • Consider a Solvent-Free System (SFS): Conducting the reaction without a solvent can offer benefits like higher volumetric productivity and easier product recovery.[8][17] In an SFS, one of the substrates (usually the one in excess) acts as the reaction medium. This is a greener alternative but may require more rigorous optimization of temperature to manage viscosity.[8]

Experimental Protocols & Data

This section provides standardized protocols for synthesis and analysis, along with summary data to guide your experimental design.

Protocol 1: Bench-Scale Enzymatic Synthesis of Linalyl Isovalerate
  • Preparation: To a 100 mL screw-capped flask, add 10 mmol of linalool and 12 mmol of isovaleric acid (1:1.2 molar ratio).

  • Solvent Addition: Add 40 mL of anhydrous n-hexane.

  • Enzyme Addition: Add 200 mg of immobilized Candida antarctica lipase B (Novozym® 435).

  • Water Removal (Optional but Recommended): Add 2 g of freshly activated 3Å molecular sieves.

  • Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 50°C.

  • Monitoring: Withdraw 100 µL aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Filter the sample through a 0.22 µm syringe filter to remove the enzyme before GC analysis.

  • Termination: After the reaction reaches equilibrium (no further increase in product concentration), stop the shaker and separate the immobilized enzyme by filtration for potential reuse. The product can be purified from the reaction mixture via vacuum distillation or column chromatography.

Protocol 2: Monitoring Conversion by Gas Chromatography (GC)
  • Sample Preparation: Dilute the 100 µL reaction aliquot with 900 µL of n-hexane.

  • GC System: Use a GC system equipped with an FID.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or similar 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Quantification: Calculate the conversion percentage based on the disappearance of the limiting reactant (linalool) relative to its initial concentration.

Protocol 3: Lipase Activity Assay (Tributyrin Method)
  • Reagent Preparation: Prepare an emulsion by homogenizing 5% (v/v) tributyrin and 5% (w/v) gum arabic in 100 mM phosphate buffer (pH 7.0).

  • Reaction Initiation: Add 5 mL of the tributyrin emulsion to a thermostated vessel at 40°C. Add 4 mL of phosphate buffer. Let it equilibrate.

  • Enzyme Addition: Add 1 mL of an enzyme solution (e.g., 10 mg of lipase suspended in 10 mL of buffer).

  • Titration: Immediately begin titrating the released butyric acid with a standardized 50 mM NaOH solution, maintaining the pH at 7.0. Record the volume of NaOH consumed over time (e.g., 10 minutes).

  • Activity Calculation: One unit (U) of lipase activity is defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.[6]

Data Presentation

Table 1: Influence of Key Parameters on Enzymatic Esterification Yield

ParameterRange StudiedGeneral Optimal ConditionRationale & Impact on YieldReferences
Temperature 30 - 70°C50 - 60°CBalances reaction rate and enzyme stability. Higher temperatures increase rate but risk denaturation.[5][19][20][21][5][19][20][21]
Enzyme Conc. 1 - 10% (w/w)5% (w/w of substrates)Increases reaction rate. High loading can lead to mass transfer issues and is less cost-effective.[5][9][5][9]
Substrate Ratio 1:0.5 to 1:5 (Acid:Alcohol)1:1.2 to 1:2Shifts equilibrium to favor product formation. High excess of either substrate can cause inhibition.[9][16][9][16]
Water Activity (a_w) <0.1 to 0.9< 0.5A minimal amount of water is needed for enzyme activity, but excess water drives hydrolysis, reducing yield.[11][13][14][22][11][13][14][22]
Solvent VariousHydrophobic (e.g., n-hexane)Hydrophobic solvents maintain the enzyme's essential water layer and favor the forward reaction.[9][11][9][11]
Optimization Workflow

The following diagram illustrates a logical sequence for optimizing the reaction conditions to maximize yield.

Optimization_Workflow start Start Optimization step1 Select Biocatalyst & Substrates (e.g., Novozym 435, Linalool, Isovaleric Acid) start->step1 step2 Screen Reaction Medium (Solvent-based vs. Solvent-free) step1->step2 step3 Optimize Temperature (Test range 40-70°C) step2->step3 step4 Optimize Substrate Molar Ratio (Test range 1:1 to 1:3 Acid:Alcohol) step3->step4 step5 Optimize Enzyme Loading (Test range 2-8% w/w) step4->step5 step6 Implement Water Removal Strategy (e.g., Molecular Sieves) step5->step6 end_node Optimized Protocol step6->end_node

Sources

Optimization

GC-MS Technical Support Center: Resolving Co-Elution of Linalyl Isovalerate

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex terpene matrices. This guide is specifically engineered for analytical chemists, researchers, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex terpene matrices. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the chromatographic co-elution of linalyl isovalerate (a highly volatile terpene ester) with other matrix components.

Because linalyl isovalerate shares a structural backbone with numerous monoterpenoids and sesquiterpenes, it frequently co-elutes on standard non-polar stationary phases, compromising both qualitative identification and quantitative accuracy. This center provides field-proven diagnostic tools, causality-driven troubleshooting, and self-validating protocols to overcome these analytical bottlenecks.

Part 1: Diagnostic FAQs

Q1: My chromatogram shows a single, broad peak where I expect linalyl isovalerate. How can I definitively confirm if it is co-eluting with another compound? A1: Confirming co-elution requires looking beyond the Total Ion Chromatogram (TIC). Visually, co-eluting peaks often manifest as shoulders, fronting, or tailing[1]. To mathematically confirm this, extract mass spectra at three distinct points across the peak: the leading edge, the apex, and the tailing edge. If the relative abundance of the fragment ions changes across these points, you have a co-elution issue[1]. Linalyl isovalerate generates a highly conserved m/z 93 base peak under 70 eV Electron Ionization (EI) due to the cleavage of the ester bond and rearrangement to a stable methylcyclopentenyl cation[2]. If you observe a shift in the ratio of m/z 93 to heavier fragments (e.g., m/z 161) across the peak, multiple analytes are present.

Q2: What are the most common interferents that co-elute with linalyl isovalerate? A2: On standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane like DB-5 or Rxi-5Sil MS), linalyl isovalerate has a Kovats Retention Index (RI) of approximately 1473–1484[2]. In complex botanical extracts such as Valeriana officinalis or Lavandula species, it frequently co-elutes with sesquiterpenes that share this exact boiling point and polarity profile, most notably germacrene D (RI ~1477), ar-curcumene (RI ~1480), and α -amorphene (RI ~1484)[3].

Part 2: Troubleshooting Guide – Chromatographic & Spectral Resolution

When co-elution is confirmed, you must choose between physical separation (altering the chromatography) and mathematical separation (spectral deconvolution).

Approach A: Chromatographic Optimization (Physical Separation)

To resolve co-eluting peaks physically, you must manipulate selectivity ( α ), efficiency ( N ), or the retention factor ( k )[1]. For linalyl isovalerate, simply lowering the initial temperature is often insufficient because the co-eluting sesquiterpenes have nearly identical boiling points.

  • The Causality: By drastically decelerating the temperature ramp rate (e.g., from 10°C/min to 2°C/min) precisely at the elution window (140°C–150°C), you maximize the time the analytes spend partitioning between the mobile gas phase and the stationary liquid phase. This exploits minute differences in their dipole moments, increasing the retention factor ( k ) and pulling the peaks apart.

  • Advanced Alternative (GCxGC-TOFMS): If 1D GC fails, Comprehensive Two-Dimensional GC (GCxGC) is the gold standard. By routing the effluent from a non-polar primary column through a thermal modulator into a polar secondary column (e.g., Rxi-17Sil MS), compounds are separated orthogonally—first by volatility, then by polarity[4]. This easily resolves linalyl isovalerate from non-polar sesquiterpenes[5].

Approach B: Mass Spectral Deconvolution (Mathematical Separation)

If altering the GC gradient is not viable due to throughput constraints, you must rely on deconvolution software like AMDIS (Automated Mass Spectral Deconvolution and Identification System).

  • The Causality: AMDIS mathematically separates overlapping peaks by analyzing the peak shape (rate of rise and fall) of individual extracted ion chromatograms (EICs)[6]. Because linalyl isovalerate and germacrene D have different unique fragments ( m/z 80 vs. m/z 161), AMDIS tracks these ions. If their apices are offset by even a fraction of a second, the algorithm de-skews the data and reconstructs "pure" spectra for each component, allowing for accurate library matching and quantitation[6][7].

Part 3: Quantitative Data Summaries

Table 1: Retention Indices and Key EI-MS Fragments for Linalyl Isovalerate and Common Interferents

Compound NameKovats RI (Non-Polar)Base Peak ( m/z )Unique/Secondary Qualifier Ions ( m/z )Chemical Class
Linalyl isovalerate 1473 – 1484 [2]93 41, 69, 80, 136 [2]Monoterpene Ester
Germacrene D1477[3]161119, 91, 105, 204Sesquiterpene
ar-Curcumene1480[3]119132, 145, 202Sesquiterpene
α -Amorphene1484[8]161119, 105, 204Sesquiterpene
γ -Gurjunene1477[9]161105, 91, 204Sesquiterpene

Part 4: Self-Validating Experimental Protocols

Protocol 1: Step-by-Step Temperature Ramp Optimization

This protocol systematically alters the thermodynamic partitioning of the column to force physical separation.

  • Scouting Run: Inject a 1 µL standard mixture using a generic gradient (40°C hold for 1 min, ramp at 10°C/min to 250°C)[1]. Record the exact elution temperature of the co-eluted linalyl isovalerate peak.

  • Isothermal Hold Insertion: Modify the method to ramp at 10°C/min until 20°C below the recorded elution temperature. Insert a 5-minute isothermal hold to allow the column to equilibrate.

  • Micro-Ramp Deceleration: Resume the ramp at a highly decelerated rate of 1.5°C/min through the critical elution window (e.g., 130°C to 160°C).

  • Bake-Out: Ramp at 20°C/min to the column's maximum operating temperature to clear heavy matrix components.

  • Validation Check (Self-Validating Step): Integrate the newly separated peaks. Calculate the chromatographic resolution ( Rs​=1.18×W50,1​+W50,2​tR2​−tR1​​ ). If Rs​≥1.5 , baseline resolution is achieved, and the physical separation is validated.

Protocol 2: AMDIS Deconvolution Workflow

This protocol mathematically isolates linalyl isovalerate from heavy matrix interference.

  • Data Acquisition: Acquire full-scan GC-MS data (e.g., m/z 40–300) with a high sampling rate (minimum 10 data points across the peak) to ensure sufficient data density for peak shape modeling.

  • Parameter Configuration: Import the .D or .RAW file into AMDIS. Set the "Resolution" to High, "Sensitivity" to Medium, and "Shape Requirements" to High[6].

  • Target Ion Filtering: Define m/z 80 (linalyl isovalerate) and m/z 161 (sesquiterpenes) as target tracking ions.

  • Execution: Run the deconvolution algorithm. AMDIS will extract the "pure" spectrum by subtracting the background and co-eluting noise[6][7].

  • Validation Check (Self-Validating Step): Examine the AMDIS output window. Overlay the deconvoluted EIC of m/z 80 and m/z 161. If the software calculates a "Purity Factor" of >85% for the linalyl isovalerate spectrum and successfully matches it against the NIST library without flagging mixed fragments, the mathematical separation is validated.

Part 5: Visualizations

DiagnosticWorkflow Start Observe Broad/Asymmetric Peak in TIC CheckSpectra Extract Spectra Across Peak (Apex, Leading, Tailing) Start->CheckSpectra Compare Are Spectra Identical? CheckSpectra->Compare Pure Pure Linalyl Isovalerate (m/z 93, 41, 69) Compare->Pure Yes Coelution Co-elution Detected (Mixed Fragments) Compare->Coelution No Action1 Apply AMDIS Deconvolution Coelution->Action1 Action2 Optimize Temp Ramp or use GCxGC-TOFMS Coelution->Action2

GC-MS Co-elution Diagnostic Workflow for Terpene Esters.

GCxGCLogic Sample Complex Terpene Mixture (Linalyl Isovalerate + Interferents) Dim1 1st Dimension (Non-Polar) Separation by Boiling Point Sample->Dim1 Modulator Thermal Modulator (Traps & Focuses) Dim1->Modulator Co-eluting peaks (RI ~1473-1484) Dim2 2nd Dimension (Polar) Separation by Polarity Modulator->Dim2 Pulsed injection Detector TOF-MS Detector (High Acquisition Rate) Dim2->Detector Orthogonal resolution

GCxGC-TOFMS Separation Logic for Resolving Co-eluting Terpenes.

References

  • PubChem. "Linalyl isovalerate | C15H26O2 | CID 240119". National Institutes of Health (NIH).
  • Raal, A., et al. "Variation in the Composition of the Essential Oil of Commercial Valeriana Officinalis L. Roots from Different Countries". ResearchGate.
  • BenchChem Tech Support. "Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis". Benchchem.
  • Meng, C. K. "Rapid Analysis for 567 Pesticides and Endocrine Disrupters by GC/MS using Deconvolution Reporting Software". OSTI.GOV.
  • MDPI. "Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS". MDPI.
  • LECO Corporation. "Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS". LECO.
  • SciSpace. "Variability of essential oil composition of wormwood (Artemisia absinthium L.) affected by plant organ". SciSpace.
  • PMC. "Chemical Profiles, In Vitro Antioxidant and Antifungal Activity of Four Different Lavandula angustifolia L. EOs". NIH.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Linalyl Isovalerate Production

Welcome to the Biocatalysis Technical Support Center. The enzymatic synthesis of linalyl isovalerate—a high-value ester utilized in advanced flavor, fragrance, and pharmaceutical formulations—presents unique biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. The enzymatic synthesis of linalyl isovalerate—a high-value ester utilized in advanced flavor, fragrance, and pharmaceutical formulations—presents unique biochemical challenges. Because linalool is a tertiary monoterpene alcohol, its esterification is severely limited by steric hindrance, thermodynamic equilibrium barriers, and biocatalyst inhibition.

This guide is designed for researchers and process scientists to systematically diagnose and resolve low conversion rates (<50%) during lipase-catalyzed production.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of stalled conversion in your reactor system.

TroubleshootingWorkflow Start Low Conversion Rate (< 50% Yield) CheckAcyl Using Direct Esterification (Isovaleric Acid)? Start->CheckAcyl SwitchAcyl Switch to Transesterification (Vinyl Isovalerate) CheckAcyl->SwitchAcyl Yes (Acid Inhibition) CheckWater Is Water Accumulating? CheckAcyl->CheckWater No SwitchAcyl->CheckWater AddSieves Add 4A Molecular Sieves (Post-Initiation) CheckWater->AddSieves Yes (Equilibrium Shift) CheckSolvent Check Solvent LogP CheckWater->CheckSolvent No AddSieves->CheckSolvent ChangeSolvent Switch to n-Heptane (LogP > 2.5) CheckSolvent->ChangeSolvent LogP < 2.5 Optimize Optimize Enzyme Load (10-20% w/w CALB) CheckSolvent->Optimize LogP > 2.5 ChangeSolvent->Optimize Success High Yield Achieved (> 95% Conversion) Optimize->Success

Diagnostic workflow for troubleshooting low conversion rates in linalyl isovalerate synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does direct esterification of linalool with isovaleric acid consistently stall at low conversion rates (<30%)? Causality & Mechanism: Linalool is a tertiary alcohol, meaning its hydroxyl group is shielded by a bulky carbon framework. This steric hindrance drastically reduces the rate of nucleophilic attack on the acyl-enzyme intermediate formed by the biocatalyst (e.g., Candida antarctica lipase B, CALB). Furthermore, isovaleric acid is a short-chain carboxylic acid that causes microenvironmental acidification. This drops the local pH around the immobilized enzyme, protonating the catalytic histidine residue and leading to reversible deactivation[1]. Solution: Abandon direct esterification in favor of transesterification using an activated acyl donor like vinyl isovalerate. When vinyl isovalerate is cleaved, the leaving group (enol) instantly tautomerizes into acetaldehyde. This renders the reaction thermodynamically irreversible, driving conversion rates above 95%[2].

Q2: If my process requires direct esterification, how do I manage water accumulation to prevent equilibrium stalling? Causality & Mechanism: Esterification produces one mole of water per mole of ester. While lipases require a specific hydration shell (water activity, aw​ ) to maintain their active 3D conformation, excess bulk water shifts the thermodynamic equilibrium backward, favoring ester hydrolysis[1]. Solution: Implement continuous water removal using 4A molecular sieves. However, timing is critical: adding sieves at t=0 will strip the essential hydration shell from the lyophilized enzyme, rigidifying it and halting catalysis. Add 100–200 g/L of molecular sieves 2 to 4 hours after reaction initiation. This allows the enzyme to utilize the initially produced water to establish its active conformation before bulk water accumulates[3].

Q3: How does solvent selection dictate the success of the enzymatic synthesis? Causality & Mechanism: The partition coefficient (LogP) of your reaction solvent dictates how water partitions between the bulk medium and the enzyme's microenvironment. Hydrophilic solvents (LogP < 2, e.g., acetone, THF) aggressively strip the water layer from the lipase surface, denaturing the protein. Solution: Utilize highly hydrophobic solvents with a LogP > 2.5. Solvents like n-heptane (LogP = 4.0) or isooctane (LogP = 4.5) force water to partition onto the hydrophilic support of the immobilized enzyme, maintaining the crucial hydration shell while keeping the hydrophobic substrates (linalool and isovaleric acid) completely dissolved[1].

Quantitative Data Summary

To optimize your reactor conditions, compare the kinetic and thermodynamic parameters of the two primary synthesis routes. Transesterification is the scientifically superior method for tertiary alcohols.

ParameterDirect Esterification (Isovaleric Acid)Transesterification (Vinyl Isovalerate)
Max Conversion Rate 35% – 45%> 95%
Reaction Time to Plateau 48 – 72 hours9 – 12 hours
Reaction Byproduct Water ( H2​O )Acetaldehyde
Thermodynamic Limit Equilibrium-bound (Reversible)Irreversible (Tautomerization)
Optimal Substrate Ratio (Alcohol:Acid) 1 : 1.21 : 3
Optimal Enzyme Load (CALB) 15% – 20% (w/w)5% – 10% (w/w)

Standardized Experimental Protocol: Self-Validating Transesterification

This protocol utilizes an internal validation system (GC-FID mass balance tracking) to ensure that any drop in conversion is immediately detectable and diagnosable.

Objective: Achieve >95% conversion of linalool to linalyl isovalerate using immobilized CALB (Novozym 435) via transesterification.

Materials:

  • Linalool (Substrate, >99% purity)

  • Vinyl isovalerate (Activated acyl donor)

  • Novozym 435 (Immobilized Candida antarctica lipase B)[2]

  • n-Heptane (Solvent, dried over molecular sieves)

Step-by-Step Methodology:

  • Substrate Preparation (t = -15 min): In a 50 mL round-bottom flask, dissolve 50 mmol of linalool and 150 mmol of vinyl isovalerate (1:3 molar ratio) in 20 mL of anhydrous n-heptane. Causality: The excess acyl donor compensates for the steric hindrance of the tertiary alcohol, saturating the enzyme's active site.

  • Baseline Validation (t = 0): Extract a 50 µL aliquot, dilute with 950 µL n-heptane, and analyze via GC-FID. This establishes your exact baseline substrate integral (100% Linalool).

  • System Equilibration: Place the flask in an orbital shaker incubator set to 50°C and 200 rpm. Allow 15 minutes for thermal equilibration.

  • Reaction Initiation: Add 10% w/w (relative to the mass of linalool) of Novozym 435.

  • Acetaldehyde Management: Equip the flask with a reflux condenser open to a mild vacuum line (approx. 400 mbar) or a continuous nitrogen sweep. Causality: Transesterification produces acetaldehyde, which can form Schiff bases with the enzyme's surface lysine residues, causing deactivation. Continuous stripping prevents this toxicity.

  • Mid-Point Validation (t = 4 hours): Extract a 50 µL aliquot for GC-FID. Self-Validation Check: Conversion should be 60%. If conversion is <20%, the enzyme has been deactivated (check acetaldehyde stripping efficiency or solvent moisture content).

  • Termination and Recovery (t = 12 hours): Once GC-FID confirms >95% conversion (linalool peak disappearance), terminate the reaction by vacuum filtration through a glass frit. Wash the recovered immobilized enzyme with 10 mL of cold n-heptane. The biocatalyst can be stored at 4°C and reused for up to 5 subsequent cycles with minimal activity loss[2].

Sources

Reference Data & Comparative Studies

Validation

comparing enzymatic and chemical synthesis yields of linalyl isovalerate

As a Senior Application Scientist specializing in flavor, fragrance, and pharmaceutical intermediates, I frequently encounter the unique synthetic challenges posed by sterically hindered molecules. Linalyl isovalerate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in flavor, fragrance, and pharmaceutical intermediates, I frequently encounter the unique synthetic challenges posed by sterically hindered molecules. Linalyl isovalerate, a highly valued ester with a characteristic fruity-floral profile, represents a classic dilemma in synthetic chemistry: the esterification of a tertiary, allylic alcohol.

This guide objectively compares the chemical and enzymatic synthesis routes for linalyl isovalerate. By dissecting the causality behind the experimental choices, we will explore why traditional "green" enzymatic methods struggle with this specific substrate, and why chemical synthesis remains the industrial standard despite its environmental drawbacks.

The Mechanistic Challenge: Tertiary Allylic Alcohols

Linalool is a tertiary allylic alcohol. This structural feature dictates its reactivity and is the primary reason why synthesizing linalyl isovalerate is not a straightforward Fischer esterification.

If linalool is exposed to standard acidic esterification conditions (e.g., sulfuric acid and heat), the hydroxyl group is protonated and leaves as water, forming a highly stable allylic carbocation. This intermediate rapidly undergoes side reactions, specifically isomerization into primary alcohols (geraniol and nerol) or cyclization into α-terpineol[1].

Because of this instability, the synthesis of linalyl isovalerate requires either mild, base-catalyzed chemical acylation[2] or highly selective biocatalysis[3].

Mechanism Linalool Linalool (Tertiary Allylic Alcohol) Acid Acidic Conditions (H+) Linalool->Acid Target Linalyl Isovalerate (Target Ester) Linalool->Target Base/DMAP or Lipase Carbocation Allylic Carbocation Acid->Carbocation Geraniol Geraniol / Nerol (Primary Alcohols) Carbocation->Geraniol Isomerization Terpineol α-Terpineol (Cyclization) Carbocation->Terpineol Cyclization

Caption: Mechanistic pathways showing target esterification vs. acid-catalyzed side reactions.

Chemical Synthesis: High Yield via Nucleophilic Catalysis

To bypass the acid-catalyzed degradation of linalool, chemical synthesis employs an acid anhydride (isovaleric anhydride) paired with a nucleophilic base catalyst, typically 4-Dimethylaminopyridine (DMAP) and pyridine[2].

Causality of the Protocol: DMAP attacks the isovaleric anhydride to form a highly reactive, positively charged acylpyridinium intermediate. This intermediate is electrophilic enough to overcome the severe steric hindrance of linalool's tertiary hydroxyl group. Pyridine acts as an acid scavenger, neutralizing the isovaleric acid byproduct to prevent the pH from dropping and triggering isomerization.

Self-Validating Chemical Protocol
  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 eq of linalool and 1.2 eq of pyridine in anhydrous dichloromethane (DCM). Add 0.1 eq of DMAP.

  • Controlled Addition: Cool the vessel to 0 °C using an ice bath. Add 1.2 eq of isovaleric anhydride dropwise. Validation: The temperature must remain below 5 °C during addition to prevent thermal degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Validation: Monitor via GC-MS. The reaction is complete when the linalool peak (retention time specific to your column) is consumed by >95%.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the remaining anhydride and acid byproduct. Wash the organic layer with 1M HCl (to remove pyridine/DMAP), followed by brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via fractional vacuum distillation to yield high-purity linalyl isovalerate.

Enzymatic Synthesis: High Selectivity but Steric Limitations

Enzymatic esterification utilizes lipases, most commonly Candida antarctica lipase B (CALB, commercially available as Novozym 435). This method operates under mild conditions (60–70 °C) and is entirely free of toxic catalysts[3].

Causality of the Protocol: While lipases are highly efficient for primary and secondary alcohols, they struggle immensely with tertiary alcohols. The active site of CALB features a narrow, deep funnel. The tertiary carbon of linalool, flanked by methyl and vinyl groups, simply cannot physically orient itself close enough to the catalytic triad (Ser-His-Asp) to attack the acyl-enzyme intermediate efficiently[4]. Consequently, while the reaction is 100% selective (zero isomerization), the thermodynamic yield rarely exceeds 5–10%[3][4].

Self-Validating Enzymatic Protocol
  • Preparation: In a sealed vial, combine 1.0 eq of linalool and 3.0 eq of isovaleric acid (or vinyl isovalerate for irreversible transesterification). Do not use a solvent, or use a non-polar solvent like n-hexane[3].

  • Biocatalyst Addition: Add 5–10% (w/w relative to substrates) of immobilized Novozym 435[4]. Add activated 4Å molecular sieves to the vessel to sequester the water byproduct and drive the equilibrium forward.

  • Incubation: Place the vial in an orbital shaker at 70 °C and 150 rpm for 48–72 hours. Validation: 70 °C is the optimal temperature for CALB activity; exceeding 80 °C will denature the protein[3].

  • Progression & Recovery: Monitor via GC-FID. Once the yield plateaus (typically around 5-10% conversion), terminate the reaction by vacuum filtering the mixture to recover the immobilized enzyme beads (which can be washed and reused).

  • Purification: The unreacted linalool and isovaleric acid must be separated from the small amount of product using flash column chromatography.

Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Start Linalool + Isovaleric Acid/Anhydride ChemCat DMAP / Pyridine Catalyst Start->ChemCat EnzCat Novozym 435 (Lipase) Start->EnzCat ChemCond Heat (0-25°C), Inert Atm ChemCat->ChemCond ChemPur Aqueous Quench & Distillation ChemCond->ChemPur ChemYield High Yield (85-95%) Isomerization Risk ChemPur->ChemYield EnzCond Mild Heat (60-70°C), Solvent-Free EnzCat->EnzCond EnzPur Enzyme Filtration EnzCond->EnzPur EnzYield Low Yield (5-10%) High Selectivity EnzPur->EnzYield

Caption: Workflow comparison of chemical and enzymatic synthesis of linalyl isovalerate.

Quantitative Data Comparison

The following table summarizes the experimental parameters and outcomes when comparing the two methodologies for linalyl isovalerate synthesis.

ParameterChemical Synthesis (DMAP/Anhydride)Enzymatic Synthesis (Novozym 435)
Typical Yield 85% – 95% [2]5% – 10% [3][4]
Reaction Time 2 – 4 hours48 – 72 hours
Optimal Temperature 0 °C to 25 °C60 °C to 70 °C[3]
Catalyst Type DMAP/Pyridine (Homogeneous, Toxic)CALB Lipase (Heterogeneous, Green)
Product Selectivity Moderate (Requires strict temp control)Extremely High (No side reactions)
Downstream Processing Complex (Aqueous washes, distillation)Simple (Filtration, though low yield limits utility)
Scalability High (Industrial standard)Low (Limited by steric hindrance)

Conclusion & Recommendations

For researchers and process chemists, the choice between chemical and enzymatic synthesis of linalyl isovalerate is dictated by the steric limitations of the substrate.

While enzymatic synthesis using Novozym 435 is highly desirable from a green chemistry perspective, the profound steric hindrance of linalool's tertiary alcohol group prevents efficient acylation within the enzyme's active site, resulting in commercially unviable yields (~5-10%)[3][4]. Therefore, chemical synthesis utilizing isovaleric anhydride and a DMAP catalyst remains the mandatory approach for achieving high yields (>85%)[2]. To mitigate the environmental impact of the chemical route, researchers should focus on optimizing catalyst recovery and minimizing the use of halogenated solvents.

Sources

Comparative

Comprehensive Comparison Guide: GC Retention Indices of Linalyl Acetate vs. Linalyl Isovalerate

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for profiling complex volatile mixtures in flavor, fragrance, and pharmaceutical development. However, mass spectra alone are often insufficient for disti...

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Author: BenchChem Technical Support Team. Date: April 2026

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for profiling complex volatile mixtures in flavor, fragrance, and pharmaceutical development. However, mass spectra alone are often insufficient for distinguishing structurally similar terpenoids. To achieve definitive identification, researchers rely on Kovats Retention Indices (RI)—a normalized metric that maps an analyte's elution time against a homologous series of n-alkanes.

This guide provides an objective, data-driven comparison of the chromatographic behaviors of two critical linalool derivatives: linalyl acetate and linalyl isovalerate . By examining their retention indices across orthogonal stationary phases, we can uncover the thermodynamic and structural causality driving their separation.

Physicochemical Context & Mechanistic Causality

Both compounds share a sterically hindered, tertiary allylic alcohol core (linalool) but differ significantly in their esterified aliphatic chains. This structural divergence is the primary driver of their distinct chromatographic behaviors.

Table 1: Physicochemical Comparison
PropertyLinalyl AcetateLinalyl Isovalerate
Chemical Formula C₁₂H₂₀O₂C₁₅H₂₆O₂
Molecular Weight 196.29 g/mol 238.37 g/mol
Ester Moiety Acetate (C2)Isovalerate (C5)
Odor Profile Floral, bergamot, lavenderFruity, apple, sweet

The addition of three carbon atoms in the isovalerate moiety fundamentally alters the molecule's thermodynamics. As the aliphatic chain lengthens, the molecule's surface area increases, leading to stronger London dispersion forces. This directly lowers the vapor pressure and increases the boiling point, forcing the molecule to partition more heavily into the stationary phase during GC analysis.

RI_Logic Base Linalyl Core Structure Acetate Linalyl Acetate (C12H20O2) Base->Acetate Isovalerate Linalyl Isovalerate (C15H26O2) Base->Isovalerate Mech Addition of 3 Carbons (Increased Dispersion) Isovalerate->Mech Thermo Lower Vapor Pressure & Higher Boiling Point Mech->Thermo Result Significant RI Increase (ΔRI ≈ +240 on DB-5) Thermo->Result

Logical causality of retention index shifts between linalyl acetate and isovalerate.

Quantitative Data: Retention Index Comparison

To ensure robust identification, orthogonal column chemistries—typically a non-polar (e.g., 5% phenyl polydimethylsiloxane) and a polar (e.g., polyethylene glycol) phase—are utilized. The table below synthesizes established Kovats RI values from authoritative databases.

Table 2: Kovats Retention Indices (RI)
Stationary Phase TypeExample ColumnsLinalyl Acetate RILinalyl Isovalerate RIΔRI (Shift)
Standard Non-Polar DB-5, HP-5, SE-301237 – 12591473 – 1484≈ +235
Standard Polar DB-WAX, Carbowax 20M1548 – 15691807 – 1853≈ +285
Chromatographic Behavior Analysis
  • Non-Polar Columns (DB-5/HP-5): On non-polar phases, separation is almost entirely governed by dispersive interactions and vapor pressure. The larger isovalerate group significantly delays elution, resulting in a predictable shift of approximately +235 index units compared to the acetate ester ([1]).

  • Polar Columns (DB-WAX): Polar phases introduce dipole-dipole interactions and hydrogen bonding. Because both molecules possess the same ester carbonyl (a hydrogen bond acceptor) and the same linalyl core, both experience a massive RI shift (+300 to +380 units) relative to their non-polar elution times ([2]). However, the relative difference between the two esters (ΔRI ≈ +285) remains dictated by the increased lipophilicity and boiling point of the isovalerate chain.

Self-Validating Experimental Protocol

To generate trustworthy and reproducible retention indices, the analytical protocol must act as a self-validating system . By co-injecting the target analytes with a homologous series of n-alkanes, the chromatographic system continuously normalizes itself. Any micro-fluctuations in carrier gas velocity, column degradation, or oven temperature gradients will affect both the analytes and the alkane standards proportionally, canceling out systemic errors ([3]).

Step-by-Step GC-MS Methodology
  • Sample Preparation & Internal Calibration: Dilute the essential oil or synthetic ester mixture in a high-purity solvent (e.g., hexane). Spike the sample with a standard homologous series of n-alkanes (C8–C20) at a concentration of 500 ng/µL to establish the self-validating retention time framework.

  • Instrument Configuration: Equip the GC with a standard non-polar column (e.g., Agilent J&W HP-5ms, 30 m × 0.25 mm id, 0.25 μm film thickness). Set the carrier gas (Helium or Hydrogen) to a constant flow rate of 1.0 mL/min ([4]).

  • Temperature Programming: Inject 1 µL of the sample in split mode (e.g., 1:20 ratio). Program the oven to hold at 50°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes. This linear gradient is critical for accurate temperature-programmed RI calculations.

  • Mass Spectrometric Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan across a mass range of 40–450 Da to capture the characteristic fragmentation patterns of the linalyl core (e.g., m/z 93, 121).

  • Data Extraction & Calculation: Extract the retention times ( tR​ ) of the target esters and the flanking n-alkanes. Calculate the Linear Temperature-Programmed Retention Index (LTPRI) using the Van den Dool and Kratz equation:

    RI=100×(n+tR(N)​−tR(n)​tR(unknown)​−tR(n)​​)

    (Where n and N are the carbon numbers of the alkanes eluting just before and after the unknown).

GC_Workflow N1 1. Sample Prep (Analyte + Alkanes) N2 2. GC Separation (DB-5 / DB-WAX) N1->N2 N3 3. MS Detection (EI, 70 eV) N2->N3 N4 4. Data Extraction (Retention Times) N3->N4 N5 5. RI Calculation (Interpolation) N4->N5

Step-by-step GC-MS analytical workflow for determining Kovats retention indices.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 240119, Linalyl isovalerate." PubChem,[Link]

  • National Institute of Standards and Technology. "Linalyl acetate." NIST Chemistry WebBook, SRD 69,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8294, Linalyl acetate." PubChem, [Link]

  • Agilent Technologies. "Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source." Agilent Application Notes,[Link]

  • Hassani, A., et al. "Chemical variability in essential oils isolated from roots, stems, leaves and flowers of three Ruta species growing in Morocco." Journal of King Saud University - Science, 2021.[Link]

Sources

Validation

A Comprehensive Comparison Guide: Validation of GC-MS vs. GC-MS/MS for Linalyl Isovalerate Quantification

Introduction Linalyl isovalerate is a highly volatile monoterpenoid ester predominantly found in the essential oils of botanicals such as and Valeriana species. Recognized for its floral and fruity aromatic profile, it p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Linalyl isovalerate is a highly volatile monoterpenoid ester predominantly found in the essential oils of botanicals such as and Valeriana species. Recognized for its floral and fruity aromatic profile, it plays a critical role in fragrances, cosmetics, and potential neuroprotective pharmaceutical applications. Accurate quantification of this compound is essential for quality control and efficacy profiling. However, botanical extracts and essential oils present highly complex matrices with hundreds of co-eluting terpenes, making trace-level quantification a significant analytical challenge.

The Analytical Dilemma: GC-MS vs. GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) has long been the gold standard for volatile compound analysis. However, as regulatory thresholds for impurities and active pharmaceutical ingredients (APIs) become more stringent, the limitations of single-quadrupole systems become apparent. The causality behind choosing a specific detector lies in the matrix complexity:

  • GC-MS (Single Quadrupole): Relies on full-scan or Selected Ion Monitoring (SIM). While cost-effective for routine quality control of clean samples, it struggles with selectivity in complex matrices where background matrix ions co-elute with the target analyte's fragments (e.g., m/z 121 or 136 for linalyl esters).

  • GC-MS/MS (Triple Quadrupole): Employs Multiple Reaction Monitoring (MRM). By isolating a precursor ion in the first quadrupole (Q1), fragmenting it in a collision cell (Q2), and selecting a specific product ion in the third quadrupole (Q3), tandem mass spectrometry eliminates matrix interference. As highlighted in comparative studies on, this provides 10 to 1000 times better sensitivity than standard GC-MS, making it indispensable for trace-level detection.

Experimental workflow comparing sample preparation and GC-MS platforms for linalyl isovalerate.

Step-by-Step Methodology: Experimental Protocols

To objectively compare the performance of both platforms, a rigorous experimental workflow must be established. The causality behind these steps ensures that any deviation in data is isolated to the detector's capability rather than sample preparation artifacts.

Step 1: Sample Preparation (Self-Validating Extraction)

  • Liquid-Liquid Extraction (LLE): Used for complex liquid matrices. Extract 1 mL of the botanical sample with 2 mL of hexane. Crucially, add 10 µL of an internal standard (e.g., nonane or isotopically labeled linalyl acetate) prior to extraction. This creates a self-validating system ; any deviation in the internal standard's peak area immediately flags volumetric losses or matrix-induced ion suppression, ensuring the extraction's integrity. Vortex for 2 minutes, centrifuge at 4000 rpm for 5 minutes, and collect the organic layer.

  • Solid-Phase Microextraction (SPME): Ideal for solvent-free volatile profiling. A DVB/CAR/PDMS fiber is exposed to the sample's headspace at 40°C for 30 minutes, concentrating the volatile linalyl isovalerate directly onto the fiber.

Step 2: Chromatographic Separation

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature at 60°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min). This specific gradient ensures the baseline resolution of linalyl isovalerate from structurally similar esters like linalyl acetate and bornyl isovalerate.

Step 3: Mass Spectrometry Detection

  • GC-MS (Single Quad): Electron Ionization (EI) at 70 eV. SIM mode targeting m/z 136 (molecular fragment) and m/z 121.

  • GC-MS/MS (Triple Quad): EI at 70 eV. MRM mode. Precursor ion m/z 136 → Product ion m/z 93 (Collision energy: 15 eV).

Validation Framework: ICH Q2(R2) Guidelines

A robust analytical method must function as a self-validating system, where each parameter confirms the reliability of the others. The newly revised emphasize a lifecycle approach to analytical procedure validation. The validation must logically prove that the method is fit for its intended purpose through the following pillars:

  • Specificity: The ability to assess linalyl isovalerate unequivocally in the presence of matrix components. GC-MS/MS inherently passes this due to MRM transitions, whereas GC-MS requires careful chromatographic resolution.

  • Linearity: Proportionality of the signal to the analyte concentration, evaluated over a range of 1–1000 ng/mL.

  • Sensitivity (LOD/LOQ): The Limit of Detection (Signal-to-Noise 3:1) and Limit of Quantitation (S/N 10:1).

  • Precision & Accuracy: Repeatability (intra-day) and intermediate precision (inter-day) assessed via % Relative Standard Deviation (RSD). Accuracy is determined by spike-recovery experiments.

Logical sequence of analytical method validation parameters according to ICH Q2(R2) guidelines.

Comparative Data: GC-MS vs. GC-MS/MS Performance

The following table summarizes the quantitative validation data for linalyl isovalerate extracted from a complex botanical matrix. The data objectively illustrates the performance gap between the two platforms.

Validation ParameterGC-MS (Single Quad - SIM)GC-MS/MS (Triple Quad - MRM)
Specificity (Co-elution) Moderate (Matrix interference observed)High (Zero matrix interference)
Linearity Range 50 – 1000 ng/mL1 – 1000 ng/mL
Correlation Coefficient (R²) 0.9910.999
Limit of Detection (LOD) 15.0 ng/mL0.3 ng/mL
Limit of Quantitation (LOQ) 50.0 ng/mL1.0 ng/mL
Accuracy (Recovery %) 82.5% – 112.0%96.5% – 103.2%
Precision (Intra-day %RSD) 6.8%1.4%

Conclusion & Recommendations

The comparative data clearly demonstrates that while standard GC-MS is sufficient for high-concentration formulation testing, it falls short in complex botanical matrices due to matrix suppression and co-elution. GC-MS/MS provides a 50-fold improvement in the Limit of Quantitation (LOQ) and superior linearity (R² = 0.999). For researchers and drug development professionals quantifying trace levels of linalyl isovalerate for pharmacokinetic studies or stringent quality control, GC-MS/MS is the definitive platform of choice to ensure compliance with modern regulatory standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • GC-MS vs. GC-MS/MS: When Do You Need Tandem Mass Spectrometry for Your Samples? ResolveMass Laboratories Inc.[Link]

  • Chemical Profiles, In Vitro Antioxidant and Antifungal Activity of Four Different Lavandula angustifolia L. EOs. MDPI Molecules.[Link]

Comparative

linalyl isovalerate Kovats retention index comparison across stationary phases

Comprehensive GC-MS Comparison Guide: Linalyl Isovalerate Kovats Retention Indices Across Stationary Phases Linalyl isovalerate (3,7-dimethyl-1,6-octadien-3-yl isovalerate) is a monoterpene ester critical to flavor chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive GC-MS Comparison Guide: Linalyl Isovalerate Kovats Retention Indices Across Stationary Phases

Linalyl isovalerate (3,7-dimethyl-1,6-octadien-3-yl isovalerate) is a monoterpene ester critical to flavor chemistry, fragrance profiling, and pharmacognosy (notably in the analysis of Valeriana officinalis extracts)[1]. Because essential oils and biological extracts are highly complex matrices, mass spectral data alone is often insufficient for unambiguous identification due to the presence of structurally similar isomers.

To achieve high-confidence identification, researchers rely on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with the Kovats Retention Index (RI) or Linear Retention Index (LRI) . This guide provides an objective, data-driven comparison of the retention behavior of linalyl isovalerate across varying stationary phase polarities, explaining the physicochemical mechanisms driving these shifts.

Mechanistic Causality: Stationary Phase Polarity vs. Elution Behavior

The retention index of a compound is a normalized measure of its elution time relative to a homologous series of n-alkanes. The drastic shift in the RI of linalyl isovalerate across different columns is governed by specific intermolecular forces:

  • Non-Polar Phases (e.g., 5% Phenyl-methylpolysiloxane, DB-5, SPB-5): Separation on these columns is thermodynamically driven by vapor pressure and dispersive van der Waals forces. Because the n-alkane reference standards and the non-polar monoterpene backbone of linalyl isovalerate both rely on dispersion forces, the ester elutes in close proximity to the C14–C15 alkanes. Consequently, the RI remains relatively low, typically between 1461 and 1484[1][2][3][4].

  • Polar Phases (e.g., Polyethylene Glycol, DB-Wax, Carbowax 20M): Polar stationary phases possess strong dipole-dipole interaction capabilities. While linalyl isovalerate lacks hydrogen-bond donors, its ester carbonyl oxygen acts as a strong dipole acceptor. The n-alkane standards, possessing zero dipole moment, are poorly retained and elute rapidly. This differential retention drastically retards the ester relative to the alkanes, artificially inflating its Kovats RI to a range of 1698 to 1862[2][3][5].

Polarity_Relationship L Linalyl Isovalerate (Ester Dipole) NP Non-Polar Phase (5% Phenyl) Dispersion Forces Dominate L->NP Weak Retention P Polar Phase (PEG) Dipole-Dipole Interactions L->P Strong Retention RI_NP Low RI Shift (RI ≈ 1461 - 1484) NP->RI_NP RI_P High RI Shift (RI ≈ 1698 - 1862) P->RI_P

Logical relationship between stationary phase chemistry and linalyl isovalerate retention index.

Quantitative Comparison: RI Values Across Columns

The following table synthesizes experimental Kovats RI data for linalyl isovalerate across industry-standard stationary phases. When developing a robust analytical method, it is highly recommended to run the sample on two columns of orthogonal polarity (e.g., DB-5 and DB-Wax) to cross-validate the identity of the ester.

Stationary Phase PolarityExample ColumnsExperimental Kovats RI RangePrimary Intermolecular Forces
Standard Non-Polar DB-5, OV-101, SPB-51461 – 1484[1][2][3][4]Dispersion (Van der Waals)
Semi-Standard Non-Polar OV-17011441 – 1473[2][3]Dispersion, Weak Dipole
Standard Polar DB-Wax, Carbowax 20M, SW-101698 – 1862[1][2][3][5]Dipole-Dipole

(Note: Extreme variations, such as an LRI of 1986 on Supelco-Wax 10, have been reported in isolated studies depending on specific film thickness and carrier gas velocities[6], but the 1698–1862 range represents the consensus for standard polar columns).

Self-Validating Experimental Protocol for RI Determination

To ensure reproducibility across different laboratories, the determination of the Linear Retention Index must follow a self-validating system using temperature-programmed GC-MS. The causality behind each parameter is detailed below to ensure analytical integrity.

RI_Workflow A 1. Co-injection of Sample & C8-C20 n-Alkane Standard B 2. Capillary GC Separation (Constant Flow Helium) A->B C 3. Mass Spectrometry (EI Mode, 70 eV) B->C D 4. Retention Time (tR) Extraction for Analyte & Alkanes C->D E 5. Van den Dool & Kratz Index Calculation D->E

Workflow for determining the Kovats Retention Index of linalyl isovalerate using GC-MS.
Step-by-Step Methodology:

Step 1: Standard and Sample Preparation

  • Action: Prepare a homologous series of n-alkanes (C8–C20) in a high-purity, low-boiling solvent (e.g., n-hexane). Prepare the linalyl isovalerate sample at a concentration of ~1 mg/mL.

  • Causality: The C8–C20 range perfectly brackets the expected retention window of linalyl isovalerate (which elutes near C14-C15 on non-polar columns and C17-C18 on polar columns).

Step 2: Instrument Configuration

  • Action: Set the carrier gas (Helium, 99.999%) to a constant flow rate of 1.0 mL/min. Use a split injection (ratio 1:50) with the inlet temperature set to 250°C.

  • Causality: A split injection prevents column overloading, maintaining the sharp, symmetrical peak shapes required for precise retention time ( tR​ ) extraction. Constant flow ensures that the linear velocity of the gas remains stable as the oven temperature increases.

Step 3: Temperature Programming (Critical)

  • Action: Initial temperature at 60°C (hold 2 min), followed by a ramp rate of 3°C/min up to 240°C.

  • Causality: A slow, consistent thermal ramp ensures that the partition coefficient of the analyte changes linearly. The van den Dool and Kratz equation strictly assumes a linear relationship between elution temperature and carbon number; aggressive or non-linear ramps will invalidate the RI calculation.

Step 4: Data Acquisition

  • Action: Acquire MS data in Electron Ionization (EI) mode at 70 eV.

  • Causality: Standardized 70 eV ionization ensures the fragmentation pattern matches commercial libraries (e.g., NIST/Wiley) for secondary structural confirmation alongside the RI data.

Step 5: RI Calculation

  • Action: Extract the retention time ( tR​ ) of linalyl isovalerate. Identify the bracketing n-alkanes eluting immediately before ( tR,z​ ) and after ( tR,z+1​ ) the analyte. Apply the van den Dool and Kratz formula:

    RI=100×[z+tR,z+1​−tR,z​tR,x​−tR,z​​]

    (Where z is the number of carbon atoms in the smaller n-alkane, and x is the analyte).

References

  • [2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 240119, Linalyl isovalerate." PubChem. Available at:[Link]

  • [7] Wang, Y., et al. "Changes in flavor volatile composition of oolong tea after panning during tea processing." ResearchGate. Available at:[Link]

  • [3] Acree, T., & Arn, H. "linalyl isovalerate 1118-27-0." Flavornet and human odor space. Available at: [Link]

  • [6] Bachrouch, O., et al. "Efficacy of Mediterranean Essential Oils to Control the Date Moth, Ectomyelois Ceratoniae Zeller." Journal of Materials and Environmental Science. Available at:[Link]

  • [1] Raal, A., et al. "Variation in the Composition of the Essential Oil of Commercial Valeriana Officinalis L. Roots from Different Countries." Journal of Essential Oil Research. Available at:[Link]

  • [4] Silva, A., et al. "Molecular docking and chemical composition of commercial essential oils and their toxicity against Spodoptera frugiperda." ResearchGate. Available at:[Link]

  • [5] Zhang, P. "Application of GC×GC-MS in VOC analysis of fermented beverages." Fondazione Edmund Mach. Available at:[Link]

Sources

Validation

comparing volatility of linalyl isovalerate with other linalyl esters

As a Senior Application Scientist specializing in formulation chemistry and volatile organic compound (VOC) kinetics, I frequently encounter the challenge of engineering precise spatial and temporal release profiles. Lin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in formulation chemistry and volatile organic compound (VOC) kinetics, I frequently encounter the challenge of engineering precise spatial and temporal release profiles. Linalyl esters are ubiquitous in both fragrance architectures and prodrug delivery systems due to their tunable lipophilicity and receptor-binding characteristics.

Within this homologous series, linalyl isovalerate represents a critical inflection point. By objectively comparing its volatility to shorter-chain analogs—such as linalyl formate and linalyl acetate—we can map the thermodynamic principles that dictate formulation stability, headspace concentration, and evaporative half-life.

Molecular Dynamics & The Causality of Volatility

Volatility is not an arbitrary metric; it is a macroscopic manifestation of microscopic intermolecular forces. In the case of aliphatic esters, London dispersion forces (a type of Van der Waals force) dominate the physical interactions.

As we extend the acyl chain from a single carbon (formate) to a branched five-carbon chain (isovalerate), the molecular surface area expands significantly. This expansion amplifies the Van der Waals network, thereby increasing the enthalpy of vaporization ( ΔHvap​ ). Consequently, more thermal energy is required to transition the molecule from the condensed liquid phase to the vapor phase. This systematically reduces the vapor pressure and increases the boiling point.

A Note on Literature Integrity: It is critical to evaluate database metrics with a scientist's skepticism. While some databases list the boiling point of linalyl isovalerate at 188°C at 760 mmHg[1], this is a known literature anomaly. Given that the parent alcohol, linalool, boils at 198°C and the shorter-chain linalyl acetate boils at 220°C[2], the 188°C figure for the heavier isovalerate is likely an uncorrected historical measurement taken under reduced pressure. Extrapolating from homologous trends, its true atmospheric boiling point exceeds 250°C.

Quantitative Comparison of Linalyl Esters

The table below synthesizes the physicochemical properties that govern the volatility of key linalyl esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Vapor Pressure (mmHg at 25°C)Reported Boiling Point (°C)Relative Volatility
Linalyl Formate C11H18O2182.26~0.034[3]202[3]Very High
Linalyl Acetate C12H20O2196.29~0.100 (at 20°C)220[2]High
Linalyl Propionate C13H22O2210.32~0.010 (est)226Moderate
Linalyl Butyrate C14H24O2224.34<0.010 (est)232Low
Linalyl Isovalerate C15H26O2238.37<0.001 (est)188* (Anomaly)[1]Very Low

Self-Validating Experimental Workflows

To objectively validate these theoretical models, we cannot rely solely on predictive software; we must deploy robust, self-validating experimental systems. I utilize a dual-orthogonal approach: Headspace GC-MS for thermodynamic equilibrium profiling and Thermogravimetric Analysis (TGA) for kinetic evaporation mapping.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Purpose: To quantify the equilibrium vapor-phase concentration, which directly correlates to inhalation exposure and olfactory impact[4]. Causality: We utilize a DVB/CAR/PDMS mixed-bed fiber because its broad polarity range prevents the competitive displacement of the heavier, less volatile linalyl isovalerate by the highly volatile linalyl formate during extraction.

Step-by-Step Methodology:

  • Matrix Preparation: Accurately weigh 1.0 g of the target matrix (e.g., emulsion or lipid base) into a 20 mL glass headspace vial. Spike with 10 µg of each linalyl ester to create an equimolar competitive environment.

  • Thermodynamic Equilibration: Seal the vial immediately with a PTFE/silicone septum. Incubate in a thermostatic agitator at 30°C for exactly 30 minutes. This ensures the partition coefficient ( Khs/matrix​ ) reaches a steady state.

  • Fiber Adsorption: Expose the SPME fiber to the headspace for 15 minutes to allow volatile adsorption.

  • Thermal Desorption & Analysis: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes. Analyze the desorbed analytes using a Mass Spectrometer in Selected Ion Monitoring (SIM) mode to eliminate matrix background noise.

Workflow Step1 1. Matrix Preparation (Equimolar Ester Spike) Step2 2. Thermodynamic Equilibration (30°C for 30 min) Step1->Step2 Step3 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber) Step2->Step3 Step4 4. Thermal Desorption (GC Inlet at 250°C) Step3->Step4 Step5 5. GC-MS Quantification (SIM Mode Analysis) Step4->Step5

Fig 1. Self-validating HS-SPME-GC-MS workflow for quantifying ester volatility.

Protocol 2: Isothermal Thermogravimetric Analysis (TGA)

Purpose: To map the macroscopic evaporation kinetics ( kevap​ ) under simulated physiological or environmental conditions. Causality: Isothermal TGA isolates volatility from thermal degradation. By maintaining a constant temperature, the first derivative of the mass loss curve (dTGA) provides a direct, real-time measurement of the evaporation rate.

Step-by-Step Methodology:

  • Sample Loading: Tare a 70 µL alumina crucible and load exactly 10.0 mg of the pure linalyl ester.

  • Atmospheric Control: Purge the furnace with dry nitrogen at a constant flow rate of 20 mL/min. This prevents oxidative degradation and maintains a zero-concentration boundary layer above the sample, driving continuous evaporation.

  • Isothermal Hold: Ramp the temperature rapidly to 35°C (approximating human skin temperature) and hold isothermally for 120 minutes.

  • Data Synthesis: Calculate the evaporation rate by integrating the linear portion of the mass loss curve. Linalyl formate will exhibit a steep negative slope, whereas linalyl isovalerate will demonstrate near-zero mass loss.

Logic Core Linalyl Ester Scaffold Acyl Acyl Chain Elongation (C1 to C5) Core->Acyl VDW Increased Surface Area & Van der Waals Forces Acyl->VDW Drives physical properties Formate Linalyl Formate (C1) Highest Vapor Pressure VDW->Formate Weakest interactions Acetate Linalyl Acetate (C2) High Vapor Pressure VDW->Acetate Moderate interactions Isovalerate Linalyl Isovalerate (C5) Lowest Vapor Pressure VDW->Isovalerate Strongest interactions

Fig 2. Mechanistic relationship between acyl chain length, intermolecular forces, and volatility.

Formulation Strategy & Conclusion

The selection of a linalyl ester must be dictated by the desired pharmacokinetic or evaporative half-life of your final product. Linalyl formate offers immediate, high-impact release suitable for top-notes or rapid-onset volatile delivery. Conversely, linalyl isovalerate serves as a structural anchor; its extensive Van der Waals network suppresses volatility, making it an exceptional candidate for sustained-release matrices, long-lasting base notes, and delayed-release prodrugs.

References

  • Benchchem. Application Note: Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).4

  • Perflavory. linalyl formate, 115-99-1.3

  • PubChem. Linalyl isovalerate | C15H26O2 | CID 240119.1

  • Perflavory. linalyl acetate, 115-95-7.2

  • Mettler Toledo. TG A/D SC 1 - Mettler Toledo (Evaporation of Fragrances).

Sources

Comparative

method validation for linalyl isovalerate detection in cosmetic allergens

An in-depth technical evaluation of analytical methodologies for detecting fragrance allergens in cosmetic matrices requires a rigorous understanding of both target molecule chemistry and matrix dynamics. As regulatory b...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of analytical methodologies for detecting fragrance allergens in cosmetic matrices requires a rigorous understanding of both target molecule chemistry and matrix dynamics. As regulatory bodies tighten thresholds for allergen declarations, establishing a robust, self-validating analytical pipeline is paramount for drug development professionals and cosmetic scientists.

This guide provides a comprehensive comparison of analytical platforms for the detection of linalyl isovalerate (CAS 1118-27-0), detailing a field-proven, step-by-step Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) validation protocol.

Mechanistic Context: The Pro-Allergen Challenge

Linalyl isovalerate is a synthetic fragrance ester utilized for its sweet, sage, and apple-like organoleptic profile. While the pristine molecule is intrinsically a weak skin sensitizer, it functions as a pro-allergen . Upon exposure to ambient air and light, the allylic structure of the linalool moiety undergoes rapid auto-oxidation[1].

This degradation yields highly reactive hydroperoxides and epoxides[2]. These electrophilic oxidation products bind covalently to nucleophilic residues on epidermal proteins (haptenation), triggering an immune response that manifests as Allergic Contact Dermatitis (ACD)[1]. Consequently, the EU Cosmetics Regulation (EC) No. 1223/2009 and IFRA standards mandate strict labeling if such allergens exceed 0.001% (10 ppm) in leave-on products and 0.01% (100 ppm) in rinse-off products[3][4][5].

Pathway LI Linalyl Isovalerate (Pro-allergen) O2 Auto-oxidation (Air/Light) LI->O2 HP Hydroperoxides (Reactive Electrophiles) O2->HP O2 Skin Epidermal Proteins (Haptenation) HP->Skin Covalent Binding ACD Allergic Contact Dermatitis Skin->ACD Immune Response

Fig 1. Auto-oxidation pathway of linalyl isovalerate into sensitizing hydroperoxides.

Comparative Analysis of Analytical Platforms

Detecting trace esters in cosmetics is notoriously difficult. Matrices like water-in-oil (W/O) emulsions, lipid-rich creams, and surfactant-heavy shampoos cause severe signal suppression and column fouling[5]. The table below summarizes the quantitative performance of various analytical platforms based on recent validation studies[4][5][6][7].

Analytical PlatformOptimal Matrix SuitabilityTypical LOQ (μg/g)Recovery Rate (%)Precision (RSD %)Key Advantage & Mechanistic Limitation
GC-FID Raw essential oils, simple fine fragrances~20.0[7]N/A>15.0%Advantage: Universal response for hydrocarbons.Limitation: Lacks structural selectivity; useless for complex creams due to co-eluting matrix lipids.
HS-GC-MS Volatile cosmetics, aqueous gels~10.0[4]92.0 - 108.0[4]<8.0%[4]Advantage: Zero matrix injection prevents column fouling.Limitation: Heavier esters like linalyl isovalerate exhibit poor headspace partition coefficients compared to lighter terpenes.
GC-MS (SIM) Lotions, shampoos, perfumes2.0 - 20.0[6]84.4 - 119.0[6]0.4 - 12.0%[6]Advantage: Industry standard (EN16274)[5].Limitation: Isobaric matrix interferences in lipid-rich samples can lead to false positives.
GC-MS/MS (MRM) Complex W/O emulsions, lip balms0.01 - 0.1 90.0 - 110.0 <5.0% Advantage: Tandem MS eliminates isobaric background noise, offering superior Signal-to-Noise (S/N).Limitation: High instrumentation cost.

Self-Validating Experimental Protocol: GC-MS/MS Workflow

To overcome the limitations of traditional GC-MS, we utilize a GC-MS/MS approach coupled with Ultrasound-Assisted Extraction (UAE). This protocol is designed as a self-validating system : it incorporates internal standards and matrix spikes to mathematically isolate matrix-induced ion suppression from true extraction inefficiency[5][8].

Workflow Sample 1. Cosmetic Matrix (Weigh 0.5g sample) Spike 2. Internal Standard (Add 1,4-dibromobenzene) Sample->Spike Extract 3. UAE Extraction (MTBE solvent, 15 min) Spike->Extract Clean 4. Centrifugation & Filtration (0.22 µm PTFE filter) Extract->Clean GC 5. GC Separation (DB-5MS Column, Temp Gradient) Clean->GC MS 6. MS/MS Detection (MRM Mode for Selectivity) GC->MS

Fig 2. Self-validating GC-MS/MS analytical workflow for cosmetic allergen detection.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Internal Standardization

  • Action: Accurately weigh 0.5 g of the cosmetic sample into a 15 mL centrifuge tube. Spike with 10 μL of 1,4-dibromobenzene (Internal Standard, 100 μg/mL)[6].

  • Causality: 1,4-dibromobenzene is chemically inert and does not naturally occur in botanicals or cosmetics. Adding it before extraction ensures that any volumetric losses during sample prep or ionization suppression in the MS source are proportionally corrected, ensuring absolute quantitative trustworthiness.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Add 5.0 mL of Methyl tert-butyl ether (MTBE). Sonicate the mixture for 15 minutes at ambient temperature, then vortex for 2 minutes[5][6].

  • Causality: Why MTBE? Cosmetic matrices contain high-molecular-weight polymers (carbomers, PEG) and hydrophilic thickeners. MTBE's moderate polarity effectively partitions lipophilic fragrance esters like linalyl isovalerate while precipitating these heavy polymers. Why UAE? Acoustic cavitation disrupts lipid micelles in W/O emulsions, driving the mass transfer of the analyte into the solvent without applying thermal stress that could artificially induce analyte auto-oxidation[5][8].

Step 3: Phase Separation & Filtration

  • Action: Centrifuge at 4000 rpm for 10 minutes. Extract 1.0 mL of the upper organic layer and filter through a 0.22 μm PTFE syringe filter into a GC vial[6].

  • Causality: PTFE is highly solvent-resistant and prevents the introduction of particulate matter that would otherwise degrade the GC inlet liner and active sites on the column.

Step 4: GC Separation

  • Action: Inject 1.0 μL in pulsed splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Apply a temperature gradient: 50°C (hold 0.5 min), ramp at 3°C/min to 115°C, then 4°C/min to 170°C, and finally 35°C/min to 200°C (hold 5 min)[5].

  • Causality: The DB-5MS (5%-phenyl-methylpolysiloxane) stationary phase provides the precise dipole-induced dipole interactions required to resolve linalyl isovalerate from structurally similar isomeric esters. The slow initial temperature ramps (3°C/min and 4°C/min) are critical to prevent the co-elution of highly abundant monoterpenes with trace allergens[5].

Step 5: MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set Multiple Reaction Monitoring (MRM) transitions specific to linalyl isovalerate (e.g., isolating the molecular or primary fragment ion in Q1, applying collision energy, and monitoring specific product ions in Q3).

  • Causality: Unlike Single Ion Monitoring (SIM) which only filters by a single mass-to-charge ratio (m/z) and is easily fooled by isobaric matrix lipids, MRM requires the molecule to survive two stages of mass filtering and a specific fragmentation event. This virtually eliminates matrix background noise, allowing for LOQs in the sub-ppm range.

Method Validation Parameters

To ensure regulatory compliance with IFRA and EU directives, the method must be validated against the following parameters[5][6]:

  • Linearity & Range: Calibration curves must be constructed from 0.1 to 10.0 μg/mL using at least six concentration levels. A coefficient of determination ( R2 ) > 0.995 is required to prove the detector's linear dynamic range[5][6].

  • Matrix Effect (ME) Evaluation: Calculated by comparing the slopes of matrix-matched calibration curves against solvent-only curves. If ME exceeds ±20%, matrix-matched calibration is strictly enforced to prevent quantitative bias[8].

  • Accuracy (Recovery): Evaluated by spiking blank cosmetic matrices (e.g., fragrance-free lotions) at low, medium, and high concentrations. Acceptable intra-day and inter-day recoveries must fall between 80% and 120%[6].

  • Limit of Quantification (LOQ): Defined empirically as the lowest concentration yielding a Signal-to-Noise (S/N) ratio ≥ 10 for the quantitative MRM transition, ensuring the method comfortably detects linalyl isovalerate well below the 10 ppm leave-on regulatory threshold[4][6].

References

  • Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis (via NIH). 6

  • Strategies to Analyze Suspected Allergens in Fragrances. Perfumer & Flavorist. 3

  • HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. NIH. 4

  • Allergenic Fragrance Testing – Certified Materials. Sigma-Aldrich. 7

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. 5

  • Simple esters of linalool: Human health tier II assessment. Industrial Chemicals Gov AU. 1

  • Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. Semantic Scholar. 8

  • Linalyl isovalerate ≥95%, FG 1118-27-0. Sigma-Aldrich.

  • Update to RIFM fragrance ingredient safety assessment, linalyl isovalerate. ResearchGate. 2

Sources

Safety & Regulatory Compliance

Safety

Linalyl Isovalerate (CAS 1118-27-0): Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling specialized organic esters like linalyl isovalerate . Widely used in flavor and fragrance developme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling specialized organic esters like linalyl isovalerate . Widely used in flavor and fragrance development for its sweet, fruity, and herbal profile, this acyclic monoterpenoid ester presents specific logistical challenges. While it is not highly volatile, its lipophilic nature and environmental toxicity mandate strict operational controls to prevent aquatic contamination and ensure regulatory compliance.

This guide provides a comprehensive, step-by-step methodology for the safe handling, spill containment, and proper disposal of linalyl isovalerate, grounded in documented physicochemical data and environmental safety assessments.

Physicochemical & Hazard Profile

Understanding the physical properties of linalyl isovalerate is the first step in designing a logical disposal plan. Because it is highly lipophilic (LogP ~5.22) and insoluble in water, aqueous cleaning methods are entirely ineffective and will only spread the contaminant[1].

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
Boiling Point 188.00 °CLow volatility at room temperature; inhalation risk is primarily from generated aerosols[2].
Flash Point 109.44 °C (229 °F)Not classified as highly flammable, but will emit hazardous fumes if exposed to high heat[1].
Specific Gravity 0.885 @ 25 °CLighter than water (floats); water-based containment is ineffective[1].
Water Solubility InsolubleRequires compatible organic solvents (e.g., ethanol, isopropanol) for equipment decontamination[2].
GHS Hazard H411 (Aquatic Toxicity)Must be strictly isolated from drains, sinks, and municipal waste streams[3].

Waste Classification & RCRA Status

In the United States, linalyl isovalerate is not specifically listed as a hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA) (i.e., it lacks a U- or P-list code)[4]. Furthermore, because its closed-cup flash point is 109.44 °C, it does not meet the criteria for a D001 (Ignitable) characteristic waste, which requires a flash point below 60 °C (140 °F)[1].

The Causality of Disposal: Despite lacking a specific RCRA code, the Research Institute for Fragrance Materials (RIFM) safety assessments and GHS classifications note its toxicity to aquatic life with long-lasting effects[5]. Therefore, it must be managed as a Non-RCRA Regulated Chemical Waste or "Special Waste." The only environmentally responsible disposal route is controlled, high-temperature incineration, which breaks the ester down into harmless carbon dioxide and water.

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent the liquid from reaching floor drains. Because the chemical is combustible and an eye/skin irritant, personal protective equipment (PPE) and proper ventilation are non-negotiable[6].

Step-by-Step Spill Methodology
  • Evacuate and Ventilate: Clear the immediate area of unprotected personnel and increase laboratory ventilation (e.g., open fume hood sashes to maximize exhaust)[6].

  • Don PPE: Equip chemical-resistant nitrile gloves, safety goggles, and a lab coat. If aerosols are present, a half-face respirator with organic vapor cartridges is required[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use water , as the ester will float and spread[7].

  • Absorption: Allow the vermiculite to fully absorb the liquid. Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the saturated material. Mechanistic Note: While linalyl isovalerate's flash point is high, laboratory spills often co-mingle with highly volatile solvents, lowering the effective flash point of the mixture. Non-sparking tools prevent accidental ignition[6].

  • Collection: Transfer the absorbed waste into a heavy-duty polyethylene container and seal tightly[7].

SpillWorkflow Start Spill Detected Vent Evacuate & Ventilate Area Start->Vent PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Vent->PPE Contain Contain Spill (Sand / Vermiculite) PPE->Contain Absorb Absorb & Sweep (Non-Sparking Tools) Contain->Absorb Collect Collect in Sealed Polyethylene Container Absorb->Collect Label Label as Non-RCRA Chemical Waste Collect->Label Dispose Dispatch to EHS for Incineration Label->Dispose

Linalyl Isovalerate Spill Response and Containment Workflow

Step-by-Step Disposal Procedures

Every protocol below is designed to be a self-validating system, ensuring that no trace of the chemical enters the municipal environment.

Protocol A: Liquid Waste Consolidation
  • Segregation: Ensure the waste collection carboy does not contain strong oxidizing agents or strong acids. Mixing esters with strong acids can catalyze exothermic hydrolysis.

  • Containerization: Transfer liquid linalyl isovalerate waste into a chemically compatible, high-density polyethylene (HDPE) or polypropylene container. Avoid unlined metal drums, which may degrade over time.

  • Labeling: Affix a standardized hazardous waste label. Mark the contents clearly as "Non-RCRA Chemical Waste - Linalyl Isovalerate" and apply an "Environmentally Hazardous" (Aquatic Toxicity) sticker[3].

  • Storage: Store the sealed container in a cool, well-ventilated secondary containment tray, away from direct sunlight and ignition sources, until your Environmental Health and Safety (EHS) department retrieves it[6].

Protocol B: Solid Waste (Absorbents & Contaminated PPE)
  • Collection: Gather all sand, vermiculite, absorbent pads, and contaminated nitrile gloves used during routine operations or spill cleanup.

  • Bagging: Place the solid waste into transparent, heavy-duty polyethylene hazardous waste bags.

  • Sealing: Tie the bags securely using a gooseneck knot to prevent vapor escape.

  • Labeling & Dispatch: Label the bag as "Solid Chemical Waste Contaminated with Linalyl Isovalerate" and dispatch to EHS for disposal via a licensed hazardous waste contractor for incineration[7].

Protocol C: Empty Container Management
  • Assessment: Verify that the original chemical container is completely empty (no pourable liquid remains).

  • Solvent Rinsing: Because linalyl isovalerate is insoluble in water, triple-rinse the container with a compatible organic solvent (e.g., ethanol or isopropanol)[1].

  • Rinsate Disposal: Collect the solvent rinsate and dispose of it in your Flammable Liquid Waste stream. (Note: Unlike the pure ester, this rinsate will likely carry a D001 RCRA code due to the presence of the flammable solvent).

  • Defacing: Deface or remove the original manufacturer labels on the rinsed container. The clean, empty container may now be disposed of as standard solid waste or recycled according to your institution's specific EHS policies.

References

  • National Institutes of Health (NIH). "Linalyl isovalerate | C15H26O2 | CID 240119." PubChem. Available at: [Link]

  • Api, A. M., et al. "RIFM fragrance ingredient safety assessment, Linalyl isovalerate, CAS Registry Number 1118-27-0." Food and Chemical Toxicology, PubMed, National Institutes of Health (2015). Available at:[Link]

  • GovInfo. "Federal Register/Vol. 64, No. 101/Wednesday, May 26, 1999." U.S. Government Publishing Office. Available at: [Link]

Sources

Handling

Technical Guide: Personal Protective Equipment for Handling Linalyl Isovalerate

As a Senior Application Scientist, my primary goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist, providing a deep, procedural understanding of how to protect yourself when...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist, providing a deep, procedural understanding of how to protect yourself when handling Linalyl Isovalerate. The causality behind each recommendation is explained to ensure that these protocols become a self-validating system for your laboratory operations.

Core Hazard Profile of Linalyl Isovalerate

Before selecting Personal Protective Equipment (PPE), we must first understand the material's intrinsic hazards. Linalyl isovalerate, a common fragrance and flavoring ester, presents a manageable risk profile when handled correctly. Its primary hazards are topical and respiratory.[1][2]

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Contact with the eyes will cause significant irritation.[1][2][3]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may cause respiratory tract irritation.[1][2]

  • Combustible Liquid: It has a flash point of 109 °C (228.2 °F), meaning it is not classified as flammable but will burn if exposed to an ignition source at or above this temperature.[1]

While generally considered to have low toxicity, some research indicates that, like similar compounds, its oxidation products could potentially act as skin sensitizers.[4][5] This underscores the importance of proper storage and handling to prevent degradation.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the implementation of prior control measures.

  • Elimination/Substitution: Not always feasible, but worth considering if a less hazardous chemical can achieve the same result.

  • Engineering Controls: This is the most critical step for Linalyl Isovalerate. All handling should occur within a certified chemical fume hood to control vapor inhalation.[6]

  • Administrative Controls: These are your Standard Operating Procedures (SOPs), including proper labeling, storage, and restricting access.

  • Personal Protective Equipment (PPE): Used to protect you from residual risks that cannot be eliminated by the above controls.

Core PPE Requirements for Linalyl Isovalerate

The selection of PPE is directly tied to the specific procedure and the quantities being handled.

Eye and Face Protection

The potential for serious eye irritation necessitates robust eye protection.[1][2]

  • Standard Operations: For handling small quantities (<100 mL) within a fume hood, ANSI-approved safety glasses with side shields are the minimum requirement.[6]

  • High-Risk Operations: When transferring larger volumes or when there is a significant risk of splashing, chemical splash goggles that form a seal around the eyes are mandatory.[7] A face shield worn over goggles provides an additional layer of protection.[6]

Skin and Body Protection

Given its classification as a skin irritant, preventing dermal exposure is paramount.[1][3]

  • Gloves: Chemical-resistant gloves are required for all handling tasks.[7]

    • For Incidental Contact: Nitrile gloves are a suitable choice for short-duration tasks and protection against accidental splashes. Always inspect gloves for tears or holes before use.[6][7]

    • For Prolonged Contact or Immersion: For extended handling or spill cleanup, it is crucial to consult the glove manufacturer's chemical resistance data. While specific data for Linalyl Isovalerate is not always available, gloves rated for esters (e.g., Butyl rubber) are often a good starting point.[8] Per the European standard EN 374, the selected gloves must meet the directive's specifications.[7]

  • Laboratory Coat: A properly fitted, knee-length lab coat, kept fully buttoned, is required to protect street clothes and skin. For large-scale transfers, chemically impervious clothing may be necessary.[7]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

The need for respiratory protection is almost entirely mitigated by the proper use of engineering controls.

  • Standard Operations: When working in a properly functioning chemical fume hood, no respiratory protection is needed.[6]

  • Emergency Situations: In the event of a large spill outside of a containment hood or if ventilation fails, respiratory protection is critical. A full-face respirator equipped with a combination organic vapor/particulate filter (Type ABEK, per EN 14387) should be used by trained personnel.[1][7]

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand. This workflow ensures that the protective measures are scaled to the associated risk.

PPE_Workflow cluster_prep 1. Pre-Task Assessment cluster_ppe 2. PPE Selection cluster_ops 3. Operations start Assess Task: - Quantity of Linalyl Isovalerate - Potential for Splash/Aerosol engineering Work in Chemical Fume Hood? start->engineering < 1L, Low Splash Risk ppe_enhanced Enhanced PPE: - Chemical Goggles - Chem-Resistant Gloves - Impervious Apron/Coat start->ppe_enhanced > 1L or High Splash Risk ppe_standard Standard PPE: - Safety Glasses (Side Shields) - Nitrile Gloves - Lab Coat engineering->ppe_standard Yes ppe_emergency Emergency PPE: - Full-Face Respirator (ABEK) - Hazmat Suit engineering->ppe_emergency No respirator Is Ventilation Compromised or Spill Large? ppe_standard->respirator ppe_enhanced->respirator respirator->ppe_emergency Yes don Don PPE Correctly (Gloves Last) respirator->don No handle Perform Chemical Handling ppe_emergency->handle don->handle doff Doff PPE Correctly (Gloves First) handle->doff end Procedure Complete doff->end

Caption: PPE selection workflow for Linalyl Isovalerate.

Step-by-Step Handling Protocol
  • Pre-Operation:

    • Verify that the chemical fume hood has a current certification and the airflow monitor is functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Confirm all necessary spill cleanup materials are readily available.

  • Donning PPE:

    • Put on the lab coat and fasten it completely.

    • If required, don the respirator and perform a seal check.

    • Put on eye/face protection.

    • Wash and dry hands, then don the appropriate gloves, pulling the cuffs over the sleeves of the lab coat.

  • Safe Handling:

    • Perform all transfers and manipulations within the fume hood, keeping the sash at the lowest practical height.

    • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7][9]

    • Keep containers tightly closed when not in use.[7]

  • Doffing PPE (to prevent cross-contamination):

    • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove eye/face protection.

    • If used, remove the respirator.

    • Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full standard PPE, contain the spill with a non-combustible absorbent material like vermiculite, sand, or earth.[10]

  • Use spark-proof tools to carefully collect the absorbed material and place it into a sealable, labeled waste container.[7]

  • Wipe the area with a suitable solvent and wash with soap and water.

  • For large spills, evacuate the area, close the door, and contact your institution's emergency response team.

Waste Disposal

All Linalyl Isovalerate waste, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, tightly sealed container.[7]

  • Do not pour waste down the drain or mix it with other waste streams unless explicitly permitted by your institution's waste management plan.[7]

  • Arrange for disposal via a licensed waste disposal contractor, adhering to all local, state, and federal regulations.[9][10]

Summary of PPE Recommendations

ScenarioHazard LevelRequired Eye ProtectionRequired Skin ProtectionRespiratory Protection
Routine Handling (<100mL in Fume Hood)LowSafety Glasses with Side ShieldsNitrile Gloves, Lab CoatNot Required
Bulk Transfer / Weighing (>1L in Fume Hood)ModerateChemical Splash GogglesChemically-Resistant Gloves, Lab CoatNot Required
Spill Cleanup (Inside Fume Hood)ModerateChemical Splash GogglesChemically-Resistant Gloves, Lab CoatNot Required
Large Spill (Outside Containment)HighFull-Face RespiratorImpervious Clothing / Hazmat SuitRequired: Full-Face Respirator with ABEK filter

This guide provides a comprehensive framework for the safe handling of Linalyl Isovalerate. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for the material before beginning any work.

References

  • Simple esters of linalool: Human health tier II assessment. Australian Department of Health: National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

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  • Linalyl isovalerate | C15H26O2. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. RBNAinfo. [Link]

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  • Safety Data Sheet. RBNAinfo. [Link]

  • Safety data sheet - Linalyl Acetate. BASF. [Link]

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  • SULFURIC ACID. Occupational Safety and Health Administration (OSHA). [Link]

  • Linalyl isovalerate. "Specifications for Flavourings" - Food and Agriculture Organization of the United Nations (FAO). [Link]

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Sources

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